2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAYQVHHKRKRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288381 | |
| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-27-5 | |
| Record name | 4-Methoxy-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 55523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1737-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a key building block in pharmaceutical and materials science. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.
Introduction
This compound is a fluorinated organic compound of significant interest due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity in bioactive molecules. This guide outlines two principal methods for its synthesis: the nucleophilic trifluoromethylation of 4-methoxybenzaldehyde and the reduction of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.
Synthetic Route 1: Nucleophilic Trifluoromethylation of 4-Methoxybenzaldehyde
This is a widely employed method for the synthesis of α-trifluoromethyl alcohols. The reaction involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of an aldehyde. A common and effective source of the trifluoromethyl nucleophile is (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. The reaction requires a nucleophilic activator to generate the reactive trifluoromethyl anion.
Experimental Protocol
A detailed experimental protocol for the trifluoromethylation of 4-methoxybenzaldehyde is as follows:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (2.72 g, 20.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 24 mL). Seal the flask with a rubber septum and place it under a nitrogen atmosphere. Add (trifluoromethyl)trimethylsilane (3.13 g, 22.0 mmol, 1.1 equivalents).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of a nucleophilic initiator, such as tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 mL, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add brine (100 mL) and diethyl ether (150 mL). Separate the layers and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-methoxybenzaldehyde | [1] |
| Reagent | (Trifluoromethyl)trimethylsilane | [1] |
| Catalyst | Tetrabutylammonium fluoride (TBAF) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Yield | 77% | [1] |
| Boiling Point | 70 °C at 0.01 mmHg | [1] |
| Purity | >95% | [2] |
Reaction Pathway
Caption: Trifluoromethylation of 4-methoxybenzaldehyde.
Synthetic Route 2: Reduction of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
An alternative and efficient route to this compound is the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. This method utilizes common reducing agents such as sodium borohydride (NaBH₄).
Experimental Protocol
A general procedure for the reduction of a ketone to an alcohol is provided below and can be adapted for 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (1.0 g, 4.9 mmol) in methanol (10 mL).
-
Reduction: Cool the solution in an ice bath. Cautiously add sodium borohydride (0.1 g, 2.6 mmol) in small portions to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Workup: Add 5 mL of water and heat the mixture to boiling. After 5 minutes, remove the heat and allow the mixture to cool to room temperature, followed by cooling in an ice bath for 10 minutes.
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with ice-cold 50% aqueous methanol.[3]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | N/A |
| Reagent | Sodium Borohydride (NaBH₄) | [3][4] |
| Solvent | Methanol | [3] |
| Yield | Typically high (>90% for similar reductions) | [5] |
| Reaction Time | ~1 hour | N/A |
| Reaction Temperature | 0 °C to Room Temperature | N/A |
Reaction Pathway
Caption: Reduction of the corresponding trifluoromethyl ketone.
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is outlined below.
Caption: General experimental workflow.
Conclusion
This technical guide has detailed two robust and efficient methods for the synthesis of this compound. The choice of synthetic route may depend on the availability of starting materials, desired scale, and laboratory equipment. The nucleophilic trifluoromethylation of 4-methoxybenzaldehyde offers a direct approach, while the reduction of the corresponding ketone provides a reliable alternative. Both methods, when executed with care, can yield the target compound in good purity and yield, facilitating its use in further research and development.
References
Physical and chemical properties of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details experimental protocols for its synthesis, purification, and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While specific biological activities and signaling pathways for this compound are not extensively documented in current literature, this guide discusses the known biological significance of trifluoromethylated compounds, highlighting potential areas for future research. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound (CAS No. 1737-27-5) is a chiral aromatic alcohol containing a trifluoromethyl group. The incorporation of trifluoromethyl (-CF3) moieties into organic molecules is a widely employed strategy in drug discovery.[1] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[2] Trifluoromethylated alcohols, in particular, serve as versatile synthetic intermediates and have been investigated for their potential biological activities, including antifungal properties.[3] This guide aims to be a centralized resource for researchers working with or interested in this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis and biological assays.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1737-27-5 | [4][5] |
| Molecular Formula | C₉H₉F₃O₂ | [4][5] |
| Molecular Weight | 206.16 g/mol | [6] |
| Appearance | Light yellow oil | [7] |
| Boiling Point | 262.9 °C at 760 mmHg; 87-88 °C at 1 mmHg | [5] |
| Density | 1.281 g/cm³ | [4] |
| Refractive Index | 1.464 | [5] |
| pKa | 12.18 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in DMSO and Methanol | [8] |
Table 2: Chemical and Computational Properties
| Property | Value | Reference(s) |
| LogP | 2.29 | [4] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 5 | [8] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 29.5 Ų | [8] |
| Complexity | 173 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.
Synthesis
The synthesis of this compound can be achieved via the nucleophilic addition of a trifluoromethyl group to 4-methoxybenzaldehyde.[7] A common and effective method utilizes (trifluoromethyl)trimethylsilane (Ruppert's reagent) in the presence of a fluoride catalyst.[9][10]
Materials:
-
4-methoxybenzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water (H₂O)
-
Nitrogen gas (N₂)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (2.72 g, 0.020 mol) and anhydrous THF (24 mL).[7]
-
Add (trifluoromethyl)trimethylsilane (3.13 g, 0.022 mol) to the flask.[7]
-
Seal the flask with a rubber septum and place it under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add TBAF solution (0.2 mL, 0.0002 mol) dropwise via syringe.[7]
-
After 10 minutes at 0 °C, remove the ice bath and allow the mixture to stir at room temperature overnight.[7]
-
To cleave the resulting silyl ether, cool the reaction mixture back to 0 °C and add water (2 mL).[7]
-
Transfer the reaction mixture to a separatory funnel containing brine (~100 mL) and diethyl ether (~150 mL).[7]
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 75 mL).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[7]
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude product.[7]
Purification
The crude product can be purified by vacuum distillation.[7]
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Heat the flask and collect the fraction at 70 °C under a pressure of 0.01 mmHg to obtain the pure this compound as a light yellow oil.[7]
Characterization
Sample Preparation:
-
Dissolve 5-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11]
-
Ensure the sample is fully dissolved; vortex or sonicate gently if necessary.[11]
¹H NMR Analysis:
-
Instrument: 300 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ): 7.44–7.34 (m, 2H), 6.99–6.88 (m, 2H), 4.96 (q, J = 6.8 Hz, 1H), 3.82 (s, 3H), 2.59 (s, 1H).[7]
¹³C NMR Analysis:
-
Instrument: 101 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ): 160.55, 128.92, 126.32 (d, J = 1.3 Hz), 128.68–120.27 (q, J = 281.9 Hz), 114.17, 72.57 (q, J = 32.1 Hz), 55.41.[7]
¹⁹F NMR Analysis:
-
Instrument: 377 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Expected Chemical Shift (δ): -81.51 (d, J = 6.8 Hz).[7]
Sample Preparation:
-
For a neat liquid sample, place 1-2 drops of the purified oil directly onto the ATR crystal of the FTIR spectrometer.[12]
Data Acquisition:
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Characteristic absorptions for alcohols (O-H stretch, broad, ~3400 cm⁻¹), aromatic rings (C-H and C=C stretches), and C-F bonds (~1100-1300 cm⁻¹) are expected.
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[13]
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.[13]
-
Filter the solution through a 0.22 µm syringe filter if any particulates are present.[13]
GC-MS (Electron Ionization - EI) Analysis:
Visualized Workflows
Synthesis and Purification Workflow
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Trifluoro methoxyphenyl ethanol | C9H9F3O2 | CID 12738125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols | MDPI [mdpi.com]
- 10. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. webassign.net [webassign.net]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. This document details the experimental protocols for acquiring high-resolution spectra and presents a thorough interpretation of the spectral data, including chemical shifts, coupling constants, and signal multiplicities. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of fluorinated organic molecules.
¹H and ¹⁹F NMR Spectral Data
The ¹H and ¹⁹F NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The quantitative data are summarized in the tables below for clarity and ease of comparison.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.44 – 7.34 | m | 8.7 | 2H, Ar-H |
| 6.99 – 6.88 | m | 8.8 | 2H, Ar-H |
| 4.96 | q | 6.8 | 1H, CH |
| 3.82 | s | - | 3H, OCH₃ |
| 2.59 | s | - | 1H, OH |
Table 2: ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -81.51 | d | 6.8 | 3F, CF₃ |
Experimental Protocols
The following section outlines the detailed methodologies for the acquisition of the ¹H and ¹⁹F NMR spectra.
Sample Preparation
-
Compound Purity : The this compound sample should be of high purity, free from paramagnetic impurities and residual solvents that may interfere with the NMR signals.
-
Solvent : Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H NMR was used. For ¹⁹F NMR, no external reference was necessary as modern spectrometers can indirectly reference the ¹⁹F spectrum to the deuterium lock frequency.
-
Concentration : A solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ was prepared directly in a 5 mm NMR tube.
-
Homogenization : The sample was thoroughly mixed by gentle vortexing to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation : All spectra were recorded on a Bruker Avance III HD spectrometer operating at a ¹H frequency of 400 MHz and a ¹⁹F frequency of 376 MHz, equipped with a 5 mm broadband observe (BBO) probe.
-
Temperature : The experiments were conducted at a constant temperature of 298 K.
-
Locking and Shimming : The magnetic field was locked onto the deuterium signal of the CDCl₃ solvent. Automated shimming procedures were performed to optimize the magnetic field homogeneity.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (zg30) was used.
-
Acquisition Parameters :
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.096 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
-
Processing : The Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. The residual solvent peak of CDCl₃ at 7.26 ppm was used for chemical shift calibration.
¹⁹F NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment with ¹H decoupling (zgfl) was employed.
-
Acquisition Parameters :
-
Spectral Width: 200 ppm
-
Acquisition Time: 1.306 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 64
-
-
Processing : The FID was processed with a line broadening of 0.5 Hz. The spectrum was phased and baseline corrected.
Structural and NMR Correlation Diagram
The following diagram illustrates the molecular structure of this compound and highlights the key through-bond (J-coupling) interactions observed in the ¹H and ¹⁹F NMR spectra.
Caption: Molecular structure and key NMR J-coupling.
Mass spectrometry data for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
An In-depth Technical Guide on the Mass Spectrometry of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass spectrometry data and experimental protocols for this compound.
Compound Information
-
IUPAC Name: this compound[1]
-
Synonyms: 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol, 4-Methoxy-alpha-(trifluoromethyl)benzyl Alcohol[1]
-
Molecular Weight: 206.16 g/mol [1]
Mass Spectrometry Data
The primary method of mass analysis found for this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Electron Ionization (EI) Mass Spectrum
Electron Ionization is a hard ionization technique that results in significant fragmentation of the analyte. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that is valuable for structural elucidation and compound identification.
Table 1: Quantitative EI-MS Fragmentation Data
The following table summarizes the major fragments observed for this compound. The mass-to-charge ratio (m/z) and the relative intensity of each fragment are provided.
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 190 | 26 | [M-HF]⁺ |
| 121 | 100 | [M-CF₃-H]⁺ or [C₈H₉O]⁺ |
| 93 | 65 | [C₆H₅O]⁺ |
| 92 | 10 | Not Specified |
| 91 | 81 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 49 | [C₆H₅]⁺ |
| 69 | 33 | [CF₃]⁺ |
| 65 | 20 | [C₅H₅]⁺ |
| 63 | 13 | Not Specified |
| 51 | 14 | [C₄H₃]⁺ |
Note: The molecular ion [M]⁺ peak at m/z 206 was not reported with a relative intensity in the primary source but is the parent ion.[4]
Experimental Protocols
The data presented was obtained using an Agilent Technologies 7820A Gas Chromatograph coupled to a 5975 Mass Spectrometer.[4] While the exact, detailed parameters were not fully disclosed, a standard protocol for such an analysis is provided below.
Sample Preparation
-
Synthesis and Purification: The compound was prepared from 4-methoxybenzaldehyde and purified by vacuum distillation (boiling point of 70°C at 0.01 mm Hg) to yield a light yellow oil.[4]
-
Sample Dilution: For GC-MS analysis, a small amount of the purified oil is typically dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Instrumentation and Method
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Source: Electron Ionization (EI).
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating this type of analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector: Split/splitless injector, typically operated in split mode at 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-300 to ensure capture of all relevant fragments.
Visualizations
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of this compound using GC-MS.
Caption: A typical workflow for compound analysis using GC-MS.
Proposed EI Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for this compound under Electron Ionization conditions, leading to the major observed ions.
Caption: Proposed EI fragmentation of this compound.
References
CAS number and IUPAC name for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a fluorinated organic compound of significant interest in chemical synthesis and drug discovery. The presence of a trifluoromethyl group imparts unique physicochemical properties, making it a valuable chiral building block for the synthesis of complex molecules and pharmacologically active agents. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its relevance in the broader context of medicinal chemistry.
Chemical Identification and Properties
IUPAC Name: 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol[1] CAS Number: 1737-27-5[1][2][3][4]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₃O₂ | [1][2][4] |
| Molecular Weight | 206.17 g/mol | [1] |
| Boiling Point | 87-88 °C (at 1 mmHg) | [3] |
| Density | 1.281 g/cm³ | [4] |
| Refractive Index | 1.464 | [4] |
| pKa (Predicted) | 12.18 ± 0.10 | [2] |
Spectral Data
| Spectrum Type | Data Highlights |
| ¹H NMR | Spectral data is available, confirming the structure of the compound. |
| ¹⁹F NMR | Spectral data is available, confirming the presence of the trifluoromethyl group. |
| Mass Spectrometry | Data is available, corroborating the molecular weight. |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the nucleophilic addition of a trifluoromethyl group to 4-methoxybenzaldehyde. The following protocol is a representative method.
Experimental Protocol: Synthesis from 4-Methoxybenzaldehyde
Materials:
-
4-methoxybenzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃ - Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzaldehyde (1 equivalent) in anhydrous THF.
-
Addition of Reagents: Add (trifluoromethyl)trimethylsilane (1.1 equivalents) to the solution.
-
Initiation: Cool the mixture to 0 °C in an ice bath and add a catalytic amount of tetrabutylammonium fluoride solution (0.1 equivalents).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add brine and diethyl ether, and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a pure compound.
Relevance in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of high importance to drug development.
The Role of the Trifluoromethyl Group
The trifluoromethyl group is a key functional group in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance:
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the acidity of nearby functional groups and influence non-covalent binding interactions with biological targets.
As a Chiral Building Block
This compound is a chiral molecule. Enantiomerically pure forms of such alcohols are valuable starting materials for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients. The stereochemistry of a drug is often critical to its efficacy and safety.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of the target compound.
Significance in Medicinal Chemistry
Caption: The contribution of key structural features to desirable drug properties.
References
A Technical Guide to the Enantioselective Reduction of 2,2,2-Trifluoro-4'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms and experimental protocols for the enantioselective reduction of 2,2,2-trifluoro-4'-methoxyacetophenone, a key transformation in the synthesis of chiral fluorinated building blocks for the pharmaceutical and agrochemical industries. The resulting chiral alcohol, 1-(4-methoxyphenyl)-2,2,2-trifluoroethanol, is a valuable intermediate whose stereochemistry is crucial for its biological activity. This guide provides a comparative overview of the primary catalytic systems employed for this reduction, including quantitative data, detailed experimental methodologies, and mechanistic visualizations to aid in the selection and optimization of synthetic routes.
Introduction
The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient methods for the synthesis of chiral trifluoromethylated compounds is of paramount importance. The enantioselective reduction of prochiral trifluoromethyl ketones, such as 2,2,2-trifluoro-4'-methoxyacetophenone, represents a direct and atom-economical approach to access enantiopure trifluoromethylated alcohols. However, the strong electron-withdrawing nature of the trifluoromethyl group poses unique challenges for achieving high enantioselectivity, often requiring carefully optimized catalytic systems.
This guide will delve into the four principal methodologies for the enantioselective reduction of 2,2,2-trifluoro-4'-methoxyacetophenone:
-
Corey-Bakshi-Shibata (CBS) Reduction: Employing a chiral oxazaborolidine catalyst and a stoichiometric borane source.
-
Noyori Asymmetric Hydrogenation: Utilizing ruthenium catalysts with chiral phosphine ligands under a hydrogen atmosphere.
-
Asymmetric Transfer Hydrogenation: Using a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst.
-
Biocatalytic Reduction: Leveraging the high selectivity of enzymes, often from yeast or bacteria.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the enantioselective reduction of 2,2,2-trifluoro-4'-methoxyacetophenone using various catalytic systems. This allows for a direct comparison of their efficiency in terms of yield and enantiomeric excess (e.e.).
| Catalyst System | Catalyst | Reductant/Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -78 to -40 | ND | ND | [1] |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | H₂ (1100 psi) | Ethanol | 30 | ND | ND | [2] |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | DMF | 40 | 96 | 94 | [3] |
| Biocatalytic Reduction | Rhodotorula sp. AS2.2241 (Immobilized Cells) | Glucose (co-substrate) | IL-containing | 25 | 98.3 | >99 (S) | [4][5] |
ND: Not determined for this specific substrate in the cited literature, but representative of the general method.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure adapted for the reduction of trifluoromethyl ketones.[1]
Materials:
-
2,2,2-trifluoro-4'-methoxyacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.2 equiv.) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add BH₃·SMe₂ (1.5 equiv.) dropwise.
-
Stir the mixture for 15 minutes at 0°C.
-
Cool the reaction mixture to -78°C.
-
Add a solution of 2,2,2-trifluoro-4'-methoxyacetophenone (1.0 equiv.) in anhydrous THF dropwise.
-
Stir the resulting mixture for 1 hour at -78°C.
-
Add an additional portion of BH₃·SMe₂ (1.5 equiv.) dropwise over 1 hour at -78°C.
-
Allow the reaction mixture to gradually warm to -40°C over 30 minutes and continue stirring for an additional 30 minutes at this temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Noyori Asymmetric Hydrogenation
This is a general protocol for the Noyori asymmetric hydrogenation of ketones.[2]
Materials:
-
2,2,2-trifluoro-4'-methoxyacetophenone
-
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) (RuCl₂[(R)-BINAP])
-
Anhydrous Ethanol (EtOH)
-
High-pressure reactor (e.g., Parr autoclave)
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (0.001 equiv.) and a solution of 2,2,2-trifluoro-4'-methoxyacetophenone (1.0 equiv.) in anhydrous EtOH.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and purge with hydrogen gas three times.
-
Pressurize the autoclave to 1100 psi with hydrogen.
-
Place the autoclave in an oil bath preheated to 30°C and stir the reaction mixture.
-
After the reaction is complete (monitor by TLC or GC), cool the autoclave to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by distillation or column chromatography.
Asymmetric Transfer Hydrogenation
This protocol is based on the successful reduction of 2,2,2-trifluoroacetophenone.[3][6]
Materials:
-
2,2,2-trifluoro-4'-methoxyacetophenone
-
[RuCl(p-cymene)((S,S)-TsDPEN)]
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Prepare a 5:2 (v/v) mixture of formic acid and triethylamine.
-
In a Schlenk flask under an inert atmosphere, dissolve 2,2,2-trifluoro-4'-methoxyacetophenone (1.0 equiv.) and [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 equiv.) in anhydrous DMF.
-
Add the freshly prepared formic acid/triethylamine mixture (5 equiv. of formic acid).
-
Stir the reaction mixture at 40°C until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Biocatalytic Reduction
This protocol is based on the highly efficient reduction of 4'-methoxyacetophenone using immobilized yeast cells.[4][5]
Materials:
-
2,2,2-trifluoro-4'-methoxyacetophenone
-
Immobilized Rhodotorula sp. AS2.2241 cells
-
Phosphate buffer (pH 8.5)
-
Glucose
-
Ionic liquid (e.g., 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled shaker, suspend the immobilized Rhodotorula sp. cells in a phosphate buffer (pH 8.5) containing the ionic liquid (5.0% v/v).
-
Add glucose as a co-substrate for cofactor regeneration.
-
Add 2,2,2-trifluoro-4'-methoxyacetophenone to the desired concentration (e.g., 12 mM).
-
Incubate the reaction mixture at 25°C with shaking.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC.
-
Once the reaction is complete, separate the cells by filtration or centrifugation.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.
Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships
Corey-Bakshi-Shibata (CBS) Reduction Mechanism
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Noyori Asymmetric Hydrogenation Workflow
Caption: Experimental workflow for Noyori Asymmetric Hydrogenation.
Logical Relationship of Asymmetric Hydrogenation Methods
Caption: Relationship between different asymmetric hydrogenation methods.
Conclusion
The enantioselective reduction of 2,2,2-trifluoro-4'-methoxyacetophenone can be achieved with high efficiency and stereoselectivity using a variety of catalytic systems. The choice of method will depend on the specific requirements of the synthesis, including desired enantiomeric purity, scalability, cost, and available equipment.
-
CBS Reduction offers a reliable method with predictable stereochemical outcomes, although it requires stoichiometric amounts of a borane reagent.[7][8]
-
Noyori Asymmetric Hydrogenation provides high turnover numbers and excellent enantioselectivities but necessitates the use of high-pressure hydrogen gas.[9][10]
-
Asymmetric Transfer Hydrogenation presents a safer alternative to direct hydrogenation, using readily available hydrogen donors, and has been shown to be highly effective for trifluoromethyl ketones.[3][11]
-
Biocatalysis offers an environmentally friendly approach with exceptional enantioselectivity, particularly for the (S)-enantiomer, and operates under mild conditions.[4][5]
For researchers and drug development professionals, a thorough understanding of these methodologies is essential for the rational design and implementation of synthetic routes to valuable chiral fluorinated molecules. The data and protocols presented in this guide serve as a foundational resource for further investigation and process optimization.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. baranlab.org [baranlab.org]
- 11. kanto.co.jp [kanto.co.jp]
The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of the CF₃ group in drug design and development. We will delve into its effects on crucial physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will elucidate common synthetic strategies for the introduction of this privileged moiety and visualize key concepts through signaling pathways and experimental workflows using the DOT language for Graphviz.
Introduction: The Rise of the Trifluoromethyl Group in Drug Design
The introduction of fluorine-containing functional groups has revolutionized the pharmaceutical industry, with the trifluoromethyl group at the forefront of this transformation.[1] Its unique electronic and steric properties allow medicinal chemists to fine-tune the characteristics of lead compounds, addressing challenges such as poor metabolic stability, low bioavailability, and off-target effects.[2] The CF₃ group is often employed as a bioisostere for a methyl group (CH₃) or a chlorine atom, offering distinct advantages over both.[3][4]
The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic distribution within a molecule, impacting its acidity, basicity, and potential for hydrogen bonding.[4][5] This, in turn, can lead to enhanced binding interactions with biological targets.[4] Moreover, the exceptional stability of the carbon-fluorine bond confers remarkable resistance to metabolic degradation, a critical factor in prolonging a drug's half-life and improving its therapeutic window.[4][6]
This guide will provide a comprehensive overview of the strategic application of the trifluoromethyl group, offering practical insights and detailed methodologies for researchers and scientists in the field of drug development.
Physicochemical Properties Modified by the Trifluoromethyl Group
The introduction of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties, which are critical determinants of its behavior in a biological system.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and generally increases the lipophilicity of a molecule when replacing a methyl group, as indicated by its positive Hansch-Fujita lipophilicity parameter (π) of approximately +0.88.[5] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[1]
| Compound Pair | -CH₃ Analog LogP | -CF₃ Analog LogP | ΔLogP (CF₃ - CH₃) | Reference |
| Toluene / Benzotrifluoride | 2.73 | 2.86 | +0.13 | [7] |
| Proline Derivative 1 | Not specified | Higher | Increased lipophilicity | [8] |
| Aliphatic Alcohols | Varies | Varies | Position-dependent | [9] |
Table 1: Comparison of LogP values for paired compounds with methyl vs. trifluoromethyl substitution.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[4] This high bond strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[6] Replacing a metabolically labile methyl group with a CF₃ group can effectively block this metabolic pathway, leading to a longer half-life and improved bioavailability.[6][10]
| Compound Pair | -CH₃ Analog (In Vitro) | -CF₃ Analog (In Vitro) | Metric | Reference |
| Picornavirus Inhibitor | 18 metabolites | 2 minor metabolites | Number of metabolites | [10] |
| δ-Tocotrienol Derivative | Metabolically labile | Unexpectedly hydrolyzed (allylic position) | Metabolic pathway | [11] |
| Racemic Mixtures | Varies | Varies | Intrinsic Clearance (CLint) | [12] |
Table 2: Comparison of in vitro metabolic stability for paired compounds with methyl vs. trifluoromethyl substitution.
Binding Affinity
The trifluoromethyl group can significantly influence a drug's binding affinity for its biological target through a combination of steric and electronic effects. Its strong electron-withdrawing nature can alter the charge distribution of a molecule, potentially leading to more favorable electrostatic interactions or hydrogen bonds within the binding pocket.[4] While generally considered bulkier than a methyl group, the CF₃ group's size is comparable to an ethyl or isopropyl group, allowing it to fill hydrophobic pockets and enhance van der Waals interactions.[13]
| Compound Pair | -CH₃ Analog | -CF₃ Analog | Metric (Value) | Target | Reference |
| Pim1 Kinase Inhibitor | Not specified | IC₅₀ = 1.6 µM | IC₅₀ | Pim1 Kinase | [14] |
| Chymotrypsin Inhibitor | - | Kᵢ = 20 µM (Ac-Phe-CF₃) | Kᵢ | Chymotrypsin | [8] |
| Glucocorticoid Receptor Ligand | Agonist | Antagonist (with other modifications) | Functional Activity | Glucocorticoid Receptor | [15] |
Table 3: Comparison of binding affinities for drug analogues with methyl vs. trifluoromethyl substitution.
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound.[6][16]
Objective: To measure the ratio of the concentration of a compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing them vigorously for at least 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The final concentration should be within the linear range of the analytical method.
-
Partitioning: Add a known volume of the n-octanol phase to a known volume of the aqueous solution of the test compound in a glass vial. The volume ratio can be adjusted depending on the expected LogP value.
-
Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve a clear separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method.
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. savemyexams.com [savemyexams.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Starting materials for the synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This document details the primary synthetic routes, starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Core Starting Materials
The most prevalent and efficient synthesis of this compound involves the nucleophilic trifluoromethylation of a commercially available aldehyde.
Key Starting Materials:
-
4-Methoxybenzaldehyde: A readily available aromatic aldehyde that serves as the electrophilic carbonyl component.
-
(Trifluoromethyl)trimethylsilane (TMSCF3): Commonly known as the Ruppert-Prakash reagent, this is the most widely used nucleophilic source of the trifluoromethyl (CF3) group.[1]
Synthetic Pathways
The primary synthetic route is the nucleophilic addition of a trifluoromethyl anion equivalent to 4-methoxybenzaldehyde. This reaction is typically facilitated by a nucleophilic activator or catalyst that generates the reactive trifluoromethylating species from the stable TMSCF3 precursor.[1]
References
Methodological & Application
The Elusive Role of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol as a Chiral Building Block in Organic Synthesis: A Review of Available Data
Despite extensive investigation into the applications of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol in organic chemistry, a thorough review of scientific literature reveals a notable absence of its specific use as a chiral building block in asymmetric synthesis. While its structural features suggest potential for such applications, concrete examples, detailed experimental protocols, and associated quantitative data remain largely undocumented in readily accessible scientific databases.
This report summarizes the available information on this compound and explores its hypothetical application as a chiral auxiliary based on established principles of asymmetric synthesis. It is important to note that the protocols and workflows described herein are generalized and not based on specific published examples for this compound.
Physicochemical Properties
This compound is a chiral alcohol with the following properties:
| Property | Value |
| CAS Number | 1737-27-5 |
| Molecular Formula | C₉H₉F₃O₂ |
| Molecular Weight | 206.16 g/mol |
| Appearance | Data not readily available |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
Hypothetical Application as a Chiral Auxiliary
In the realm of asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a specific stereoisomer. The auxiliary is then removed to yield the desired enantiomerically enriched product.
Theoretically, (R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol could be employed as a chiral auxiliary. The presence of a stereogenic center at the carbinol carbon, coupled with the steric and electronic influence of the trifluoromethyl and 4-methoxyphenyl groups, could provide the necessary chiral environment to induce diastereoselectivity in a variety of reactions.
A generalized workflow for the application of a chiral alcohol as an auxiliary is depicted below. This workflow illustrates the logical steps from attachment of the auxiliary to its final cleavage and recovery.
Hypothetical Experimental Protocols
While specific protocols for this compound are not available, the following represents a generalized, hypothetical procedure for the attachment of a chiral alcohol to a carboxylic acid, its subsequent diastereoselective alkylation, and the final cleavage of the auxiliary.
1. Esterification (Attachment of Chiral Auxiliary)
-
Objective: To couple the chiral alcohol with a prochiral carboxylic acid to form a diastereomeric ester.
-
Hypothetical Reagents:
-
Prochiral carboxylic acid (1.0 eq)
-
(R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (1.1 eq)
-
DCC (dicyclohexylcarbodiimide) (1.2 eq)
-
DMAP (4-dimethylaminopyridine) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Hypothetical Procedure:
-
Dissolve the prochiral carboxylic acid and (R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol in anhydrous DCM under an inert atmosphere.
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0 °C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Diastereoselective Alkylation
-
Objective: To perform a diastereoselective alkylation of the enolate derived from the chiral ester.
-
Hypothetical Reagents:
-
Chiral ester from step 1 (1.0 eq)
-
LDA (lithium diisopropylamide) (1.1 eq)
-
Alkyl halide (e.g., methyl iodide) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Hypothetical Procedure:
-
Dissolve the chiral ester in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add LDA solution dropwise and stir for 1 hour to form the enolate.
-
Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by column chromatography.
-
3. Cleavage of the Chiral Auxiliary
-
Objective: To remove the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
-
Hypothetical Reagents:
-
Alkylated chiral ester from step 2 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
THF/Water mixture
-
-
Hypothetical Procedure:
-
Dissolve the alkylated ester in a mixture of THF and water.
-
Add LiOH and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
The aqueous layer can be further processed to recover the chiral alcohol.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.
-
Conclusion
Application Notes and Protocols: Enantioselective Synthesis of Chiral Alcohols Using Ketoreductases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of chiral alcohols from prochiral ketones using ketoreductases (KREDs). Chiral alcohols are crucial building blocks in the pharmaceutical industry, and biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis.[1][2][3] This document outlines the general workflow, key experimental protocols, and representative data for KRED-catalyzed reactions.
Introduction to Ketoreductase-Catalyzed Asymmetric Reduction
Ketoreductases are NAD(P)H-dependent oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols.[4] In the case of prochiral ketones, KREDs can exhibit high stereoselectivity, yielding one enantiomer of the chiral alcohol in high purity.[1] The successful application of KREDs in industrial processes often relies on protein engineering to enhance their activity, stability, and stereoselectivity.[2] Furthermore, an efficient cofactor regeneration system is essential for the economic viability of the process, as the nicotinamide cofactors (NADH or NADPH) are expensive.[5][6] Common regeneration systems involve the use of a sacrificial co-substrate like isopropanol or a coupled-enzyme system, such as glucose and glucose dehydrogenase (GDH).[5][6]
General Workflow for Enantioselective Synthesis
The typical workflow for the enantioselective synthesis of a chiral alcohol using ketoreductases involves several key stages, from initial enzyme selection to final product analysis. This process is designed to identify the optimal enzyme and reaction conditions to achieve high conversion and enantiomeric excess.
Caption: General workflow for the enantioselective synthesis of chiral alcohols using ketoreductases.
Data Presentation: Performance of Various Ketoreductases
The selection of an appropriate ketoreductase is critical for achieving high enantioselectivity and conversion. The following tables summarize the performance of different KREDs in the reduction of various prochiral ketones.
Table 1: Reduction of Heterocyclic Ketones
| Substrate | Ketoreductase | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration | Reference |
| Tetrahydrothiophene-3-one | Wild-type KRED | - | 63 | (R) | [7] |
| Tetrahydrothiophene-3-one | Engineered KRED (CDX-033) | >99 | 99.3 | (R) | [7] |
| 3-Oxacyclopentanone | Mutants of Lactobacillus kefir KRED | - | Varied | (R) or (S) | [1] |
| 3-Thiacyclopentanone | Mutants of Lactobacillus kefir KRED | - | Varied | (R) or (S) | [1] |
Table 2: Reduction of Acyclic and Aromatic Ketones
| Substrate | Ketoreductase | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration | Reference |
| 2-Butanone | Commercial KRED | - | - | (S) | [8] |
| 4-Acetylbenzaldehyde | Lactobacillus kefir ADH (LkADH) | 96 | >99 | (R) | [9] |
| 1-(3,5-Bis-trifluoromethyl-phenyl)-ethanone | Zygosaccharomyces rouxii KRED (ZRK) | - | >95 | (S) | [3][10] |
| 2-Phenyl-1-thiazol-2-yl-ethanone | Zygosaccharomyces rouxii KRED (ZRK) | - | >95 | (S) | [3][10] |
| 3-oxo-4-(2,4,5-trifluoro-phenyl) butyric acid methyl ester | Zygosaccharomyces rouxii KRED (ZRK) | - | >95 | (S) | [3][10] |
Experimental Protocols
This section provides detailed protocols for key experiments in the enantioselective synthesis of chiral alcohols using ketoreductases.
Protocol 1: Screening of a Ketoreductase Library
This protocol describes a high-throughput method for screening a library of ketoreductases to identify promising candidates for a specific ketone reduction.
Materials:
-
96-well microplates
-
Ketoreductase library (as cell lysates or purified enzymes)
-
Prochiral ketone substrate
-
Cofactor (NADP+ or NAD+)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO) if required for substrate solubility
-
Reaction quench solution (e.g., ethyl acetate)
-
Analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Prepare a stock solution of the ketone substrate in a suitable organic co-solvent.
-
In each well of a 96-well plate, add the buffer solution.
-
Add the cofactor and the components of the cofactor regeneration system to each well.
-
Add a specific ketoreductase from the library to each well. Include a negative control with no enzyme.
-
Initiate the reaction by adding the substrate stock solution to each well.
-
Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).
-
Quench the reaction by adding an organic solvent (e.g., ethyl acetate) to each well.
-
Extract the product by vigorous mixing, then centrifuge the plate to separate the layers.
-
Analyze the organic layer by GC or HPLC to determine the conversion and enantiomeric excess.
Protocol 2: Optimization of Reaction Conditions
Once a hit has been identified, the reaction conditions should be optimized to maximize conversion and enantioselectivity.
Parameters to Optimize:
-
pH: Screen a range of buffers and pH values (typically between 6.0 and 8.0).[11]
-
Temperature: Evaluate the reaction at different temperatures (e.g., 25°C, 30°C, 37°C).
-
Co-solvent: If the substrate has poor aqueous solubility, screen different organic co-solvents (e.g., isopropanol, DMSO, acetonitrile) and their concentrations.[11]
-
Substrate Concentration: Vary the initial concentration of the ketone substrate to assess potential substrate inhibition.
-
Cofactor and Enzyme Loading: Optimize the concentrations of the ketoreductase, cofactor, and cofactor regeneration enzyme.
Procedure:
-
Set up a series of reactions in vials or a multi-well plate.
-
In each reaction, vary one of the parameters listed above while keeping the others constant.
-
Follow the general reaction setup and workup procedure described in Protocol 1.
-
Analyze the results to identify the optimal conditions for the reaction.
Protocol 3: Preparative Scale Synthesis and Product Isolation
This protocol describes the scale-up of the optimized reaction to produce a larger quantity of the chiral alcohol.
Materials:
-
Glass reactor with temperature and pH control
-
Optimized ketoreductase
-
Prochiral ketone substrate
-
Cofactor and cofactor regeneration system
-
Optimized buffer and co-solvent
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., flash chromatography)
Procedure:
-
In the reactor, combine the buffer, co-solvent, cofactor, and cofactor regeneration system components.
-
Adjust the pH and temperature to the optimized values.
-
Add the ketoreductase and the ketone substrate.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Separate the organic layer, dry it over a drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography or other suitable methods.
Protocol 4: Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of the chiral alcohol product is a critical parameter and is typically determined by chiral chromatography.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers.[12][13] This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP).[13] Polysaccharide-based and macrocyclic glycopeptide columns are common choices.[12]
-
Gas Chromatography (GC): Chiral GC can also be used, often with a chiral column (e.g., based on cyclodextrin derivatives).
General HPLC Procedure:
-
Select a suitable chiral HPLC column and mobile phase based on the properties of the chiral alcohol.
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Signaling Pathways and Logical Relationships
Ketoreductase Catalytic Cycle with Cofactor Regeneration
The catalytic cycle of a ketoreductase involves the transfer of a hydride from the NADPH or NADH cofactor to the ketone substrate. For the reaction to be economically feasible, the oxidized cofactor (NADP+ or NAD+) must be continuously regenerated back to its reduced form. The diagram below illustrates this cycle using a glucose/glucose dehydrogenase (GDH) system.
Caption: Catalytic cycle of a ketoreductase coupled with a glucose/glucose dehydrogenase cofactor regeneration system.
Troubleshooting
Table 3: Common Issues and Solutions in KRED-catalyzed Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Sub-optimal pH, temperature, or co-solvent. | Perform reaction condition optimization as described in Protocol 2.[11] |
| Enzyme inhibition by substrate or product. | Lower the initial substrate concentration or consider in-situ product removal. | |
| Insufficient cofactor regeneration. | Increase the concentration of the regeneration enzyme and its substrate. | |
| Low Enantioselectivity | The chosen enzyme is not selective for the substrate. | Screen a wider range of ketoreductases. |
| Racemization of the product under reaction conditions. | Investigate the stability of the chiral alcohol under the reaction conditions. | |
| Enzyme Instability | Harsh reaction conditions (pH, temperature, organic solvent). | Optimize conditions for enzyme stability. Consider enzyme immobilization. |
By following these protocols and considering the provided data, researchers can effectively develop and optimize processes for the enantioselective synthesis of chiral alcohols using ketoreductases. This powerful biocatalytic approach offers a sustainable and highly selective route to valuable pharmaceutical intermediates.
References
- 1. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes and Protocols: The Role of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of the chiral intermediate, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a critical building block in the development of modern pharmaceuticals. The focus is on its application in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used in the management of chemotherapy-induced nausea and vomiting (CINV).
Introduction
Trifluoromethyl-containing chiral alcohols are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. The enantiomerically pure forms of this compound serve as valuable precursors for the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example of its application is in the synthesis of Aprepitant, a selective NK1 receptor antagonist.
Synthesis of Enantiomerically Pure this compound
The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 4'-methoxy-2,2,2-trifluoroacetophenone. Both chemical and enzymatic methods have proven effective in achieving high enantioselectivity.
Chemical Synthesis: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.
Experimental Protocol: Asymmetric Reduction of 4'-methoxy-2,2,2-trifluoroacetophenone via CBS Reduction
-
Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.
-
Borane Addition: Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 15-20 minutes to ensure the formation of the active catalyst-borane complex.
-
Substrate Addition: A solution of 4'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture at -20°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0°C.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired enantiomer of this compound.
| Parameter | Value |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide complex |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -20°C |
| Typical Yield | 90-98% |
| Typical Enantiomeric Excess (e.e.) | >95% |
Table 1: Typical Reaction Parameters for CBS Reduction of 4'-methoxy-2,2,2-trifluoroacetophenone.
Enzymatic Synthesis: Alcohol Dehydrogenase (ADH) Mediated Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[3] For asymmetric synthesis, they are employed in the reduction of prochiral ketones, often with excellent enantioselectivity.
Experimental Protocol: Enzymatic Reduction of 4'-methoxy-2,2,2-trifluoroacetophenone using ADH
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0) is prepared.
-
Cofactor and Substrate Addition: To the buffer, add β-nicotinamide adenine dinucleotide (NADH, 1.1 eq.) and 4'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq.). A co-solvent such as isopropanol may be used to improve substrate solubility.
-
Enzyme Addition: A commercially available or recombinantly expressed alcohol dehydrogenase with appropriate stereoselectivity is added to initiate the reaction. A coupled enzyme system (e.g., with glucose dehydrogenase) can be used for in-situ cofactor regeneration.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37°C) with gentle agitation.
-
Reaction Monitoring: The conversion and enantiomeric excess are monitored by HPLC analysis of aliquots taken from the reaction mixture.
-
Work-up and Purification: Once the reaction reaches the desired conversion, the enzyme is removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography if necessary.
| Parameter | Value |
| Biocatalyst | Alcohol Dehydrogenase (ADH) |
| Cofactor | NADH (with regeneration system) |
| Solvent System | Aqueous buffer (e.g., phosphate buffer) with co-solvent |
| Temperature | 25-37°C |
| pH | 6.5-7.5 |
| Typical Yield | >90% |
| Typical Enantiomeric Excess (e.e.) | >99% |
Table 2: Typical Reaction Parameters for Enzymatic Reduction of 4'-methoxy-2,2,2-trifluoroacetophenone.
Application in the Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist Intermediate
The (R)-enantiomer of this compound is a key precursor in the synthesis of Aprepitant, a potent and selective NK1 receptor antagonist. It is used to introduce the chiral trifluoromethyl-substituted benzyloxy moiety into the morpholine core of the drug molecule.
Logical Workflow for the Synthesis of an Aprepitant Intermediate
Caption: Synthetic workflow for an Aprepitant intermediate.
Mechanism of Action: Neurokinin-1 (NK1) Receptor Signaling
Aprepitant functions by blocking the action of Substance P, the natural ligand for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to the sensation of nausea and the vomiting reflex.[4][5]
Signaling Pathway of the NK1 Receptor and Inhibition by Aprepitant
Caption: NK1 Receptor Signaling Pathway and its Antagonism.
Activation of the NK1 receptor by Substance P leads to the activation of the Gq alpha subunit of the associated G-protein.[6] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. Both the increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG contribute to the downstream signaling that ultimately results in the physiological response of emesis.[8] Aprepitant, by competitively inhibiting the binding of Substance P to the NK1 receptor, effectively blocks this entire signaling cascade.[4][9]
Conclusion
This compound is a versatile and highly valuable chiral intermediate in the pharmaceutical industry. The development of efficient and highly stereoselective synthetic routes to its enantiomerically pure forms, particularly through asymmetric chemical and enzymatic reductions, has been instrumental in the production of important drugs such as Aprepitant. Understanding the synthesis of this key intermediate and the mechanism of action of the final drug product provides a clear example of the synergy between synthetic chemistry and pharmacology in modern drug discovery and development.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. iijls.com [iijls.com]
- 4. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 7. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aprepitant Dr.Renju.S.Ravi [slideshare.net]
Application Notes and Protocols for the Chiral Resolution of Racemic 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound often resides in a single enantiomer, while the other may be inactive or even exert toxic effects. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol is a key chiral building block for the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding affinity. Therefore, the development of efficient methods for the resolution of its racemic mixture is a critical task for chemists in research and development.
This document provides detailed application notes and protocols for three common and effective methods for the chiral resolution of racemic this compound: Enzymatic Kinetic Resolution, Diastereomeric Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally benign technique that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Lipases are commonly employed for the resolution of alcohols through enantioselective acylation or hydrolysis.
Protocol: Lipase-Catalyzed Enantioselective Acylation
This protocol is adapted from methodologies developed for the resolution of structurally similar trifluoromethylated aryl ethanols. A two-step process involving acylation followed by hydrolysis can yield both enantiomers with high optical purity.
Materials:
-
Racemic this compound
-
Burkholderia cepacia lipase (BCL) or Candida antarctica lipase B (CAL-B)
-
Vinyl acetate
-
Organic solvent (e.g., toluene, hexane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acylation: To a solution of racemic this compound (1.0 equiv.) in toluene (10 mL/g of substrate), add vinyl acetate (1.5 equiv.) and Burkholderia cepacia lipase (50 mg/mmol of substrate).
-
Reaction Monitoring: Stir the mixture at room temperature (or a predetermined optimal temperature) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.
-
Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting residue, containing one enantiomer of the alcohol and the acetate of the other, is then separated by silica gel column chromatography.
-
Hydrolysis of the Ester (Optional): The separated acetate can be hydrolyzed to the corresponding alcohol using a base (e.g., K₂CO₃ in methanol) or another lipase like Candida antarctica lipase B to obtain the other enantiomer of the alcohol.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Burkholderia cepacia lipase | Generic Protocol |
| Acyl Donor | Vinyl Acetate | Generic Protocol |
| Solvent | Toluene | Generic Protocol |
| Temperature | Room Temperature | Generic Protocol |
| Reaction Time | 24-72 h (monitor for ~50% conversion) | Generic Protocol |
| Conversion | ~50% | Generic Protocol |
| Yield (Alcohol) | >40% | Estimated |
| e.e. (Alcohol) | >95% | Estimated |
| Yield (Ester) | >40% | Estimated |
| e.e. (Ester) | >95% | Estimated |
Experimental Workflow
Caption: Workflow for enzymatic kinetic resolution.
Diastereomeric Crystallization
This classical resolution method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. For alcohols, this often requires derivatization to an ester with a chiral acid.
Protocol: Resolution via Diastereomeric Ester Formation
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (S)-(-)-O-acetylmandelic acid, (1R)-(-)-10-camphorsulfonic acid)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-Dimethylaminopyridine)
-
Solvent for esterification (e.g., Dichloromethane)
-
Solvent for crystallization (e.g., Ethanol, Isopropanol, Hexane/Ethyl Acetate mixture)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Esterification: To a solution of racemic this compound (1.0 equiv.) and a chiral acid resolving agent (1.0 equiv.) in dichloromethane, add DCC (1.1 equiv.) and a catalytic amount of DMAP.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the crude diastereomeric esters.
-
Fractional Crystallization: Dissolve the crude diastereomeric ester mixture in a minimal amount of a suitable hot solvent or solvent mixture. Allow the solution to cool slowly to induce crystallization of the less soluble diastereomer.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.
-
Purity Check: Determine the diastereomeric excess (d.e.) of the crystals by HPLC or NMR. If necessary, recrystallize to improve purity.
-
Hydrolysis: Hydrolyze the separated diastereomeric ester (e.g., with NaOH in methanol/water) to liberate the enantiomerically pure alcohol.
-
Final Purification: Acidify the hydrolysis mixture and extract the resolved alcohol with an organic solvent. Purify by column chromatography if necessary.
Data Presentation
| Parameter | Value | Reference |
| Resolving Agent | (S)-(-)-O-acetylmandelic acid | Illustrative Example |
| Coupling Agent | DCC/DMAP | Standard Procedure |
| Crystallization Solvent | Ethanol/Water | To be optimized |
| Yield (one enantiomer) | 25-40% | Estimated |
| d.e. of crystals | >98% | Estimated |
| e.e. of final alcohol | >98% | Estimated |
Experimental Workflow
Caption: Diastereomeric crystallization workflow.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Analytical and Preparative Chiral HPLC
Materials:
-
Racemic this compound
-
Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
HPLC grade solvents (e.g., n-Hexane, Isopropanol)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the racemic alcohol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analytical Method Development:
-
Column: Start with a polysaccharide-based CSP such as Chiralpak® AD-H.
-
Mobile Phase: Begin with a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: Use a flow rate of 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation (Resolution, Rs ≥ 1.5).
-
-
Preparative Separation:
-
Scale up the analytical method to a larger diameter preparative column.
-
Increase the sample concentration and injection volume.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the pure enantiomers.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Isopropanol (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Enant. 1) | ~5.2 min (example) | ~8.1 min (example) |
| Retention Time (Enant. 2) | ~6.5 min (example) | ~9.3 min (example) |
| Resolution (Rs) | > 2.0 | > 1.8 |
Experimental Workflow
Application of 2,2,2-trifluoroethanol as a solvent in organic synthesis
Application Notes: 2,2,2-Trifluoroethanol (TFE) in Organic Synthesis
Introduction
2,2,2-Trifluoroethanol (TFE), with the formula CF₃CH₂OH, is a colorless, water-miscible liquid that has emerged as a versatile and valuable solvent in modern organic synthesis.[1][2] Its unique physicochemical properties, stemming from the strong electron-withdrawing trifluoromethyl group, distinguish it from conventional alcoholic solvents and enable it to promote a wide range of chemical transformations.[3][4] TFE is recognized for its high ionizing power, strong hydrogen-bond donating ability, and relatively low nucleophilicity, making it an ideal medium for various reactions.[5][6][7] Often considered a "green solvent," TFE offers advantages such as ease of removal due to its volatility and the potential for solvent recovery and recycling.[5][8]
These application notes provide an overview of the key applications of TFE in organic synthesis, complete with comparative data and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Key Properties of 2,2,2-Trifluoroethanol
The utility of TFE in organic synthesis is a direct result of its distinct properties:
-
High Polarity and Ionizing Power : TFE is a highly polar solvent capable of stabilizing charged intermediates and transition states, which can accelerate reaction rates.[5][7]
-
Strong Hydrogen Bond Donor : The acidity of the hydroxyl proton (pKa ≈ 12.4) makes TFE a potent hydrogen bond donor.[1][8] This allows it to activate electrophiles and effectively solvate leaving groups.[8]
-
Low Nucleophilicity : Despite being an alcohol, the electron-withdrawing CF₃ group significantly reduces the nucleophilicity of the oxygen atom, minimizing its participation as a reactant.[8]
-
Structure-Inducing Effects : In biochemistry and peptide chemistry, TFE is well-known for its ability to stabilize helical secondary structures in peptides and proteins by promoting intramolecular hydrogen bonding.[8][9][10][11][12]
Applications in Key Synthetic Transformations
Synthesis of Heterocyclic Compounds
TFE has proven to be an excellent solvent for the synthesis of various five-membered heterocyclic rings, often providing high yields and simplifying reaction procedures.[5] Its ability to activate substrates via hydrogen bonding and stabilize intermediates is crucial in these transformations.
One-Pot Synthesis of Imidazoles: A catalyst-free, one-pot synthesis of 2,4,5-trisubstituted imidazoles has been developed using TFE as the solvent.[5] The reaction involves the condensation of an aldehyde, benzil, and ammonium acetate. TFE's role is critical in promoting the reaction, leading to high chemoselectivity and shorter reaction times without the need for an external catalyst.[5]
Table 1: Comparison of Solvents for Imidazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2,2,2-Trifluoroethanol | Reflux | 1.5 | 92 |
| Ethanol | Reflux | 5 | 75 |
| Methanol | Reflux | 5 | 70 |
| Acetonitrile | Reflux | 8 | 60 |
| Dichloromethane | Reflux | 12 | 45 |
Data synthesized from descriptions in cited literature.[5]
Peptide Chemistry and Bioconjugation
TFE is a uniquely beneficial solvent in peptide chemistry due to its ability to solubilize a wide range of polar molecules and to influence peptide secondary structure.[8]
Chemoselective Peptide Arylation: In nucleophilic aromatic substitution (SNAr) reactions on peptides containing multiple nucleophilic side chains (e.g., Cys, Lys, Ser), TFE significantly enhances chemoselectivity compared to common solvents like DMF.[13] TFE solvates and deactivates more heavily charged oxygen- and nitrogen-centered nucleophiles to a greater extent than the larger, more diffuse sulfur nucleophile of cysteine.[8] This results in preferential arylation at the cysteine residue.[8]
Oxidation Reactions
TFE is an effective medium for various oxidation reactions, particularly for the oxidation of sulfur compounds using hydrogen peroxide.[1][2] The solvent enhances the reactivity of the oxidant and promotes clean conversions.
Oxidation of Sulfides to Sulfoxides: The oxidation of methyl phenyl sulfide to its corresponding sulfoxide can be carried out efficiently in TFE. The solvent's ability to activate hydrogen peroxide through hydrogen bonding is thought to be key to the reaction's success.
Table 2: Yields for the Oxidation of Methyl Phenyl Sulfide
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | TFE | 0 to RT | 1 | 98 |
| H₂O₂ | Methanol | 0 to RT | 12 | 40 |
| H₂O₂ | Water | 0 to RT | 24 | <10 |
Data synthesized from descriptions in cited literature.[1]
Glycosylation Reactions
The stereochemical outcome of glycosylation reactions is highly dependent on the solvent. TFE's properties—low nucleophilicity and high polarity—can be leveraged to control stereoselectivity. In some systems, the use of TFE as a nucleophile or solvent leads to a reduction in reaction rates for β-glycosylations, which can be exploited to favor certain outcomes.[14] For certain glycosyl donors, TFE's weaker nucleophilic character compared to ethanol can influence the reaction pathway, sometimes favoring α-glycosylation products.[14][15] Nonpolar solvents generally favor SN2 pathways, while polar solvents like TFE can favor SN1-type mechanisms, influencing the product distribution.[16]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Synthesis of 2,4,5-Trisubstituted Imidazoles in TFE
This protocol describes a general method for the one-pot synthesis of substituted imidazoles.[5]
Materials:
-
Benzil (or other 1,2-dicarbonyl compound) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask, add benzil (1.0 mmol, 1.0 eq), the selected aromatic aldehyde (1.0 mmol, 1.0 eq), and ammonium acetate (2.0 mmol, 2.0 eq).
-
Add 5 mL of 2,2,2-trifluoroethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux (approx. 74-77°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL).
-
Dry the crude product. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Selective Oxidation of a Sulfide to a Sulfoxide using H₂O₂ in TFE
This protocol provides a method for the mild and selective oxidation of sulfides.[1][2]
Materials:
-
Sulfide (e.g., methyl phenyl sulfide) (1.0 mmol)
-
2,2,2-Trifluoroethanol (TFE) (3 mL)
-
30% Hydrogen peroxide (H₂O₂) solution (1.1 mmol, 1.1 eq)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the sulfide (1.0 mmol, 1.0 eq) in 3 mL of TFE in a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
While stirring vigorously, add the 30% H₂O₂ solution (1.1 mmol, 1.1 eq) dropwise to the reaction mixture over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC. The oxidation is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude sulfoxide.
-
Purify the product by flash column chromatography if necessary.
Safety Note: Handle hydrogen peroxide with appropriate personal protective equipment. TFE is volatile and should be handled in a well-ventilated fume hood.[3]
References
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. 2,2,2-Trifluoroethanol [chemeurope.com]
- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A R...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamscience.com [benthamscience.com]
- 8. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00295E [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereoselective access to 2-deoxy-2-trifluoromethyl sugar mimetics by trifluoromethyl-directed 1,2- trans glycosylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00274H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Photochemically Induced Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aryl-α-trifluoromethyl alcohols are a critical structural motif in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the synthesis of these valuable compounds via a visible-light-induced, nickel-catalyzed cross-coupling of aryl bromides with phthalimido trifluoroethanol. This method offers a mild, operationally simple, and efficient alternative to traditional synthetic routes.[1][2][3][4]
Reaction Principle
The synthesis proceeds via a photochemically induced nickel-catalyzed radical cross-coupling reaction. The key steps involve the formation of an electron donor-acceptor (EDA) complex between a Hantzsch ester and phthalimido trifluoroethanol. Upon irradiation with visible light, a photoinduced charge transfer occurs, leading to the generation of an α-hydroxytrifluoroethyl radical. This radical then participates in a nickel-catalyzed cross-coupling with an aryl bromide to yield the desired α-aryl-α-trifluoromethyl alcohol. A notable advantage of this protocol is the absence of an external photocatalyst.[1][2][3][4]
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Ni-catalyst | Ligand | Base | Solvent | Light Source | Yield (%) |
| 1 | NiBr₂ | dtbbpy | NaHCO₃ | DMAc | Purple LED | 83 |
| 2 | NiCl₂ | dtbbpy | NaHCO₃ | DMAc | Purple LED | 75 |
| 3 | NiI₂ | dtbbpy | NaHCO₃ | DMAc | Purple LED | 78 |
| 4 | NiBr₂ | bpy | NaHCO₃ | DMAc | Purple LED | 65 |
| 5 | NiBr₂ | dmbpy | NaHCO₃ | DMAc | Purple LED | 71 |
| 6 | NiBr₂ | dtbbpy | K₂CO₃ | DMAc | Purple LED | 79 |
| 7 | NiBr₂ | dtbbpy | Cs₂CO₃ | DMAc | Purple LED | 81 |
| 8 | NiBr₂ | dtbbpy | NaHCO₃ | DMF | Purple LED | 68 |
| 9 | NiBr₂ | dtbbpy | NaHCO₃ | DMSO | Purple LED | 55 |
| 10 | NiBr₂ | dtbbpy | NaHCO₃ | DMAc | Blue LED | 72 |
| 11 | NiBr₂ | dtbbpy | NaHCO₃ | DMAc | No Light | <5 |
Conditions: Aryl bromide (0.1 mmol), phthalimido trifluoroethanol (0.2 mmol), Ni-catalyst (10 mol%), ligand (10 mol%), Hantzsch ester (0.2 mmol), base (0.1 mmol), solvent (1.0 mL), room temperature, 7 h. Yields were determined by ¹⁹F NMR spectroscopy.
Table 2: Substrate Scope of Aryl Bromides
| Product | Ar group | Yield (%) |
| 3a | 4-(Trifluoromethyl)phenyl | 83 |
| 3b | 4-Acetylphenyl | 75 |
| 3c | 4-Cyanophenyl | 78 |
| 3d | 4-Methoxycarbonylphenyl | 85 |
| 3e | 4-Fluorophenyl | 72 |
| 3f | 4-Chlorophenyl | 76 |
| 3g | 4-Bromophenyl | 70 |
| 3h | Phenyl | 80 |
| 3i | 4-Methylphenyl | 81 |
| 3j | 4-Methoxyphenyl | 79 |
| 3k | 3-Methylphenyl | 77 |
| 3l | 3-Methoxyphenyl | 75 |
| 3m | 2-Methylphenyl | 68 |
| 3n | Naphthalen-2-yl | 73 |
| 3o | Thiophen-3-yl | 65 |
Conditions: Aryl bromide (0.1 mmol), phthalimido trifluoroethanol (0.2 mmol), NiBr₂(dtbbpy) (10 mol%), Hantzsch ester (0.2 mmol), NaHCO₃ (0.1 mmol), DMAc (1.0 mL), purple LEDs, room temperature, 7 h. Isolated yields.
Experimental Protocols
General Procedure for the Synthesis of α-Aryl-α-trifluoromethyl Alcohols
To an 8 mL oven-dried vial equipped with a magnetic stir bar were added the aryl bromide (0.1 mmol, 1.0 equiv), phthalimido trifluoroethanol (0.2 mmol, 2.0 equiv), NiBr₂·dtbbpy complex (0.01 mmol, 10 mol%), Hantzsch ester (0.2 mmol, 2.0 equiv), and NaHCO₃ (0.1 mmol, 1.0 equiv). The vial was sealed and the atmosphere was replaced with argon. Anhydrous N,N-dimethylacetamide (DMAc, 1.0 mL) was then added via syringe. The reaction mixture was stirred at room temperature under irradiation from a purple LED strip (λmax = 405 nm) for 7 hours.
Upon completion of the reaction, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired α-aryl-α-trifluoromethyl alcohol.
Mandatory Visualization
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of α-aryl-α-trifluoromethyl alcohols.
Experimental Workflow
Caption: General experimental workflow for the photochemical synthesis.
References
Application Notes and Protocols for the Organocatalytic Synthesis of Chiral Trifluoromethyl Carbinols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the organocatalytic synthesis of chiral trifluoromethyl carbinols, a critical structural motif in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Organocatalysis offers a powerful and environmentally benign approach to access these valuable compounds in an enantioselective manner.
Introduction
Chiral trifluoromethyl carbinols are key building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. Their stereoselective synthesis has been a significant challenge. Organocatalysis has emerged as a robust strategy to address this challenge, providing access to highly enantioenriched trifluoromethyl carbinols under mild reaction conditions. This document outlines two prominent and effective organocatalytic methods: a vinylogous aldol reaction and a photoredox-catalyzed α-trifluoromethylation of aldehydes.
Data Presentation: Comparison of Organocatalytic Methods
The following tables summarize quantitative data for the synthesis of chiral trifluoromethyl carbinols using different organocatalytic approaches, allowing for easy comparison of their efficiency and stereoselectivity.
Table 1: Enantioselective Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones
| Entry | Catalyst (mol%) | Substrate (Aldehyde/Ketone) | Product | Yield (%) | ee (%) | Reference |
| 1 | Quinine (10) | Isopropylidenepyrazolone / Trifluoroacetophenone | Chiral tertiary alcohol | 49 | 38 | [1] |
| 2 | Cinchonidine (10) | Isopropylidenepyrazolone / Trifluoroacetophenone | Chiral tertiary alcohol | 36 | 24 | [1] |
| 3 | Quinine-derived squaramide XI (5) | Isopropylidenepyrazolone / 4'-Methoxytrifluoroacetophenone | Chiral tertiary alcohol | 46 | 77 | |
| 4 | Bifunctional thiourea (10) | Acyclic allyl ketone / Trifluoromethyl ketone | Chiral tertiary alcohol | N/A | N/A | [1] |
Table 2: Photoredox-Mediated Enantioselective α-Trifluoromethylation of Aldehydes
| Entry | Organocatalyst (mol%) | Photocatalyst (mol%) | Aldehyde | Yield (%) | ee (%) | Reference |
| 1 | Imidazolidinone 2 (20) | Ir(ppy)₂(dtb-bpy)⁺ (0.5) | Octanal | 86 | 97 | [2] |
| 2 | Imidazolidinone 2 (20) | Ir(ppy)₂(dtb-bpy)⁺ (0.5) | 3-Phenylpropanal | 81 | 93 | [2] |
| 3 | Imidazolidinone 2 (20) | Ir(ppy)₂(dtb-bpy)⁺ (0.5) | Cyclohexanecarboxaldehyde | 75 | 98 | [2] |
| 4 | Imidazolidinone 10 (20) | Ru(bpy)₃²⁺ (1) | Octanal | 51 | racemic | [2] |
Experimental Protocols
Protocol 1: Enantioselective Vinylogous Aldol Reaction
This protocol is adapted from the work of Barbas and co-workers and describes the synthesis of a chiral tertiary trifluoromethyl carbinol via a vinylogous aldol reaction.[1]
Materials:
-
Alkylidenepyrazolone (1.0 equiv)
-
Trifluoromethyl ketone (1.0 equiv)
-
Quinine-derived squaramide catalyst XI (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
5 mL reaction vials
-
Magnetic stirrer and stir bars
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a 5 mL reaction vial equipped with a magnetic stir bar, add the alkylidenepyrazolone (0.1 mmol, 1.0 equiv) and the quinine-derived squaramide catalyst XI (0.005 mmol, 5 mol%).
-
Dissolve the solids in 1 mL of anhydrous dichloromethane.
-
Add the trifluoromethyl ketone (0.1 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired chiral trifluoromethyl carbinol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Photoredox-Mediated Enantioselective α-Trifluoromethylation
This protocol is based on the methodology developed by MacMillan and co-workers for the enantioselective α-trifluoromethylation of aldehydes.[2][3]
Materials:
-
Aldehyde (1.0 equiv)
-
Trifluoromethyl iodide (CF₃I) (1.5 equiv)
-
Imidazolidinone catalyst 2 (20 mol%)
-
Ir(ppy)₂(dtb-bpy)⁺PF₆⁻ photocatalyst (0.5 mol%)
-
2,6-Lutidine (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or vial equipped with a rubber septum
-
Magnetic stirrer and stir bars
-
26 W fluorescent household lamp
-
Sodium borohydride (NaBH₄) for reduction
-
Dichloromethane (DCM) and saturated aqueous ammonium chloride (NH₄Cl) for workup
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the imidazolidinone catalyst 2 (0.05 mmol, 20 mol%) and the Ir(ppy)₂(dtb-bpy)⁺PF₆⁻ photocatalyst (0.00125 mmol, 0.5 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF (1.0 mL), followed by the aldehyde (0.25 mmol, 1.0 equiv) and 2,6-lutidine (0.50 mmol, 2.0 equiv).
-
Cool the mixture to -20 °C and bubble trifluoromethyl iodide gas (0.375 mmol, 1.5 equiv) through the solution for 5 minutes.
-
Seal the tube and irradiate with a 26 W fluorescent lamp at a distance of approximately 5 cm, while stirring at -20 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting α-trifluoromethyl aldehyde can be purified by silica gel chromatography. For easier handling and characterization, it is often reduced to the corresponding alcohol. To do so, dissolve the crude aldehyde in methanol and add sodium borohydride in portions at 0 °C. Stir for 30 minutes, then quench with saturated aqueous NH₄Cl. Extract with dichloromethane, dry, and concentrate.
-
Purify the resulting chiral trifluoromethyl carbinol by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: General experimental workflows for the two described protocols.
Caption: Proposed catalytic cycles for the two synthetic methods.
References
- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nickel-Catalyzed Reductive Trifluoroalkylation for α-Trifluoromethyl Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in medicinal chemistry and drug discovery. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of robust and efficient methods for synthesizing trifluoromethylated compounds is of paramount importance. This document details a nickel-catalyzed reductive trifluoroalkylation method for the synthesis of enantioenriched α-trifluoromethyl ketones. This protocol utilizes a nickel-catalyzed reductive cross-coupling of readily available acid chlorides and racemic α-CF3 alkyl bromides, offering a modular and highly functional group tolerant approach.[1][3][4][5]
This method provides a direct and practical alternative to traditional synthetic routes, which often face challenges.[1][3] The reaction proceeds under mild conditions and has been shown to be scalable, making it a valuable tool for the synthesis of pharmaceutically relevant compounds.[3][4][5] Mechanistic studies suggest the reaction proceeds via a radical chain pathway.[1][3]
Reaction Principle
The core of this methodology is a nickel-catalyzed reductive cross-coupling reaction. A low-valent nickel(0) species, generated in situ, is proposed to undergo oxidative addition with an acid chloride to form a Ni(II)-acyl complex. This complex then intercepts an α-trifluoromethyl alkyl radical, generated from the corresponding alkyl bromide, to ultimately furnish the desired α-trifluoromethyl ketone after reductive elimination. A stoichiometric reductant, such as manganese (Mn), is used to maintain the nickel catalyst in its active low-valent state.[1][3]
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the nickel-catalyzed reductive trifluoroalkylation.
Caption: General workflow for the nickel-catalyzed synthesis of α-trifluoromethyl ketones.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the enantioselective nickel-catalyzed reductive cross-coupling between acyl chlorides and α-trifluoromethylated alkyl bromides.[3]
Materials:
-
Ni(COD)₂ (Nickel(0)-1,5-cyclooctadiene)
-
Chiral bis(oxazoline) ligand (e.g., L9 as referenced in the literature[3])
-
Achiral phosphine co-ligand (e.g., P(p-CF₃C₆H₄)₃)
-
Manganese (Mn) powder
-
Acyl chloride
-
α-Trifluoromethylated alkyl bromide
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add Ni(COD)₂ (5.6 mg, 0.02 mmol, 10 mol%), the chiral ligand (e.g., L9, 8.6 mg, 0.03 mmol, 15 mol%), the phosphine co-ligand (e.g., P(p-CF₃C₆H₄)₃, 4.7 mg, 0.01 mmol, 5 mol%), and Mn powder (33.0 mg, 0.60 mmol, 3.0 equiv) to a screw-capped vial.
-
Substrate Addition: In a separate vial, dissolve the acyl chloride (0.20 mmol, 1.0 equiv) and the α-trifluoromethylated alkyl bromide (0.24 mmol, 1.2 equiv) in anhydrous DMA (2.0 mL, 0.1 M).
-
Reaction Initiation: Add the solution of the substrates to the vial containing the catalyst mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., -10 °C) for the designated time (e.g., 10 hours).
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl ketone.
Quantitative Data Summary
The following tables summarize the substrate scope and corresponding yields for the nickel-catalyzed reductive trifluoroalkylation as reported in the literature.[5]
Table 1: Substrate Scope of Aromatic Acyl Chlorides
| Entry | Acyl Chloride | Product | Yield (%) | ee (%) |
| 1 | Benzoyl chloride | 3 | 85 | 92 |
| 2 | 4-Fluorobenzoyl chloride | 9 | 82 | 93 |
| 3 | 4-Chlorobenzoyl chloride | 10 | 80 | 91 |
| 4 | 4-Bromobenzoyl chloride | 11 | 78 | 90 |
| 5 | 4-Methoxybenzoyl chloride | 12 | 88 | 94 |
| 6 | 2-Naphthoyl chloride | 13 | 81 | 92 |
| 7 | 3-Thiophenecarbonyl chloride | 16 | 75 | 88 |
| 8 | 2-Furoyl chloride | 17 | 72 | 85 |
Reaction conditions: Acyl chloride (0.20 mmol), α-CF₃ alkyl bromide (0.24 mmol), Ni(COD)₂ (10 mol%), L9 (15 mol%), P(p-CF₃C₆H₄)₃ (5 mol%), Mn (0.60 mmol) in DMA (2.0 mL) at -10 °C for 10 hours. Yields are for the isolated product.[5]
Table 2: Substrate Scope of Aliphatic Acyl Chlorides
| Entry | Acyl Chloride | Product | Yield (%) | ee (%) |
| 1 | Cyclohexanecarbonyl chloride | 19 | 70 | 86 |
| 2 | Cyclopentanecarbonyl chloride | 20 | 68 | 85 |
| 3 | Isobutyryl chloride | 21 | 65 | 82 |
| 4 | Pivaloyl chloride | 22 | 62 | 80 |
| 5 | Adamantanecarbonyl chloride | 23 | 72 | 88 |
Reaction conditions: Acyl chloride (0.20 mmol), α-CF₃ alkyl bromide (0.24 mmol), Ni(COD)₂ (10 mol%), L9 (15 mol%), P(p-CF₃C₆H₄)₃ (5 mol%), Mn (0.60 mmol) in DMA (2.0 mL) at -10 °C for 10 hours. Yields are for the isolated product.[5]
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed reductive trifluoroalkylation.
Caption: Proposed catalytic cycle for the nickel-catalyzed reductive trifluoroalkylation.
Conclusion
The nickel-catalyzed reductive trifluoroalkylation of acid chlorides with α-CF3 alkyl bromides is a powerful and versatile method for the synthesis of α-trifluoromethyl ketones.[1][3][4][5] This protocol is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it an attractive strategy for the synthesis of complex molecules in academic and industrial settings. The detailed protocol and quantitative data provided herein serve as a valuable resource for researchers engaged in the synthesis of fluorinated organic compounds.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Nickel-catalyzed allylic defluorinative alkylation of trifluoromethyl alkenes with reductive decarboxylation of redox-active esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically via the reaction of 4-methoxybenzaldehyde with a trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF₃), can lead to several impurities. These may include:
-
Unreacted Starting Materials: Residual 4-methoxybenzaldehyde and trifluoromethylating reagent.
-
Hydrolyzed Reagent: Fluoroform (CHF₃) can be generated from the reaction of the trifluoromethyl anion with trace amounts of water.
-
Side-Reaction Products: Enolization of the aldehyde or side reactions with the solvent can occur.
-
Silyl Ether Intermediate: Incomplete hydrolysis of the intermediate trimethylsilyl ether will result in its presence in the crude product.
Q2: My purified product has a persistent yellow color. How can I remove it?
A2: A yellow tint in the final product can be due to trace impurities. Here are a few troubleshooting steps:
-
Charcoal Treatment: Dissolving the product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treating with a small amount of activated charcoal can help adsorb colored impurities. Subsequent filtration through celite and solvent removal should yield a colorless product.
-
Recrystallization: If the product is a solid at room temperature or forms a stable crystalline solid, recrystallization from an appropriate solvent system can be highly effective at removing colored impurities.
-
Silica Gel Chromatography: A quick filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), can sometimes remove polar, colored impurities.
Q3: What is the stability of this compound under common purification conditions?
A3: Trifluoromethyl carbinols are generally stable under neutral and mildly acidic conditions. However, strong basic conditions should be avoided. Some studies on related compounds, such as 2,2,2-trifluoroethylphosphinic acid derivatives, have shown that the C-F bond can be susceptible to hydrolysis under alkaline conditions. Therefore, it is recommended to avoid strongly basic solutions during aqueous workups and purification.
Q4: Can this compound be purified by distillation?
A4: Yes, vacuum distillation is a common and effective method for purifying this compound, which is often isolated as an oil. The boiling point is reported to be in the range of 87-88 °C at 1 mmHg. This method is particularly useful for removing non-volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities with the product. | Inappropriate solvent system. | 1. Optimize TLC: Systematically screen different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to achieve better separation between the product and impurities. 2. Gradient Elution: Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. |
| Broad peaks and poor separation. | Column overloading. | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 2. Dry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. This can improve peak shape. |
| Product degradation on the column. | Acidic nature of silica gel. | 1. Neutralize Silica: Use silica gel that has been neutralized with a base, such as triethylamine, added to the eluent (typically 0.1-1%). 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina. |
Problem 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | Solvent is too good or the cooling is too rapid. | 1. Change Solvent System: Experiment with different solvent pairs. For polar fluorinated molecules, systems like dichloromethane/hexanes or THF/water can be effective. Start by dissolving the compound in a minimum amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| No crystal formation upon cooling. | Solution is not saturated. | 1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product. 2. Induce Crystallization: Add a seed crystal of the pure compound if available. |
| Low recovery after recrystallization. | Product is too soluble in the chosen solvent at low temperatures. | 1. Select a Different Solvent: Choose a solvent in which the product has high solubility at high temperatures but low solubility at low temperatures. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Elution: Begin eluting with a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate). Collect fractions and monitor their composition by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Notes |
| Vacuum Distillation | ~85% | >98% | 70-80% | Effective for removing non-volatile impurities. |
| Column Chromatography | ~85% | >99% | 60-75% | Can remove closely related impurities, but may be more time-consuming. |
| Recrystallization | ~90% (solid) | >99.5% | 50-70% | Highly effective for achieving high purity if a suitable solvent is found. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification challenges.
Optimizing reaction yield for the synthesis of trifluoromethyl carbinols
Welcome to the technical support center for the synthesis of trifluoromethyl carbinols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the nucleophilic trifluoromethylation of carbonyl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve experimental challenges.
Q1: My reaction yield is consistently low or zero. What are the common causes?
Low or no yield in trifluoromethylation reactions can stem from several factors, ranging from reagent quality to reaction conditions.[1]
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Inactive Reagent: The primary reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, is sensitive to moisture.[2] Ensure it is handled under anhydrous conditions. If contamination is suspected, consider using a fresh bottle or purifying the reagent.
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Inefficient Activation: The silicon-carbon bond in TMSCF₃ requires activation by a nucleophilic catalyst.[3] If the activator (e.g., a fluoride salt like TBAF or CsF) is old, wet, or used in insufficient amounts, the reaction will not proceed efficiently.[4]
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Poor Substrate Reactivity: Sterically hindered ketones or electron-rich carbonyl compounds can exhibit slow reaction rates.[1] To overcome this, you might need to increase the reaction temperature, prolong the reaction time, or use a more potent activation system.[1]
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Competitive Side Reactions: For substrates with acidic α-protons, such as enolizable ketones, competitive enolization can occur, consuming the base and substrate.[1] Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition over deprotonation.[1]
Q2: I'm observing significant side-product formation. How can I improve selectivity?
The formation of byproducts is a common issue. The nature of the side products can often point to the underlying problem.
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Enolization: As mentioned above, enolizable aldehydes and ketones can undergo deprotonation, leading to undesired side products. Using non-basic activators or low temperatures is a key strategy to mitigate this.[1]
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Double Addition: In the case of ester substrates, double trifluoromethylation can occur if the intermediate trifluoromethyl ketone is highly reactive. Careful control of stoichiometry and reaction time is crucial.
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Decomposition: The trifluoromethyl anion (CF₃⁻) is thermally unstable and can decompose to difluorocarbene (:CF₂) and fluoride.[5] This is more prevalent at higher temperatures, so maintaining the recommended temperature for your specific system is critical.
Q3: How should I properly handle and activate the Ruppert-Prakash Reagent (TMSCF₃)?
TMSCF₃ is a volatile and moisture-sensitive liquid.[1] Proper handling is essential for safety and reaction success.
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Handling: Always handle TMSCF₃ in a well-ventilated fume hood under an inert atmosphere (e.g., argon or dry nitrogen). Use oven-dried glassware and dry solvents to prevent premature degradation of the reagent.[1]
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Activation: The most common method for activating TMSCF₃ is through the use of a catalytic amount of a nucleophilic initiator.[4] Fluoride sources like tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are widely used.[4][6] Alternatively, non-fluoride activators such as potassium carbonate (K₂CO₃) or potassium t-butoxide can be effective and are less sensitive to moisture.[3][4]
Q4: My workup procedure seems complicated, especially the desilylation step. Is there a standard protocol?
The initial product of the reaction is a trimethylsilyl (TMS) ether, which must be hydrolyzed to yield the final trifluoromethyl carbinol.[1]
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Quenching: The reaction is typically quenched at a low temperature by adding a saturated aqueous solution, such as ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1]
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Hydrolysis: The TMS ether is hydrolyzed during the aqueous workup. Often, a mild acidic solution (e.g., 2M HCl) is used to facilitate the cleavage of the Si-O bond.[7]
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Extraction and Purification: After quenching and hydrolysis, the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by flash column chromatography on silica gel.[1]
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency. The tables below summarize the performance of various systems for the trifluoromethylation of carbonyls using TMSCF₃.
Table 1: Comparison of Common Catalytic Systems for TMSCF₃ Activation
| Catalyst Class | Specific Catalyst | Typical Loading (mol%) | Substrate Scope | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fluorides | TBAF (Tetrabutylammonium fluoride) | 0.6 - 10 | Aldehydes, Ketones | High reactivity, widely used[3] | Highly moisture-sensitive[2] |
| CsF (Cesium fluoride) | 10 - 100 | Aldehydes, Ketones, Esters, Imines[3][6] | Effective for less reactive substrates | Stoichiometric amounts sometimes needed | |
| Carbonates | K₂CO₃ (Potassium carbonate) | 2 - 10 | Aldehydes, Ketones | Mild, low cost, less moisture-sensitive[3][4] | May be less reactive than fluoride sources |
| Alkoxides | KOtBu (Potassium t-butoxide) | 0.01 - 0.1 | Aldehydes, Ketones | Highly active at very low loadings[3] | Strong basicity can promote side reactions[2] |
| Lewis Bases | Trimethylamine N-oxide | 2 - 5 | Aldehydes | Mild, efficient oxygen-containing nucleophile[2] | May require specific solvent conditions (DMF)[2] |
Table 2: Effect of Solvent on Reaction Yield and Time
| Solvent | Substrate | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| THF | Aldehydes/Ketones | TBAF | 0.5 - 2 h | 80 - 95 | [3] |
| DMF | Aldehydes | Trimethylamine N-oxide (2 mol%) | > 2 h | High | [2] |
| Ethylene glycol dimethyl ether | Solid/High-boiling substrates | CsF | - | Good to Excellent | [6] |
| Benzonitrile | Low-boiling substrates | CsF | - | Good to Excellent | [6] |
| Toluene | Aldehydes/Ketones | KOtBu | - | High |[3] |
Experimental Protocols
General Procedure for Trifluoromethylation of an Aldehyde using TMSCF₃ and TBAF
This protocol is a representative example for the synthesis of a trifluoromethyl carbinol.
-
Preparation: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, 5 mL).[1]
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Cooling: Cool the solution to 0 °C using an ice-water bath.[1]
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Reagent Addition: While stirring, add TMSCF₃ (1.5 mmol, 1.5 equivalents) via syringe to the solution.[1]
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Initiation: Slowly add a 1.0 M solution of TBAF in THF (0.1 mL, 0.1 mmol, 10 mol%) dropwise over 2 minutes.[1]
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Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
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Workup: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[1]
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Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl carbinol.[1]
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for optimizing your synthesis.
Caption: General workflow for trifluoromethyl carbinol synthesis.
Caption: Troubleshooting guide for low reaction yield.
Caption: Simplified mechanism of TMSCF₃ activation and reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the nucleophilic trifluoromethylation of 4-methoxybenzaldehyde using a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent. This reaction is typically initiated by a fluoride source, like tetrabutylammonium fluoride (TBAF).[1][2]
Q2: What are the expected physical properties of the final product?
This compound is typically a light yellow oil.[3] It has a boiling point of 87-88 °C at 1 mmHg.[4]
Q3: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 4-methoxybenzaldehyde and (trifluoromethyl)trimethylsilane (TMSCF3). A fluoride initiator, such as tetrabutylammonium fluoride (TBAF), and an appropriate solvent, typically anhydrous tetrahydrofuran (THF), are also required.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient initiator (e.g., wet TBAF). | Use a fresh, anhydrous source of TBAF. Ensure all glassware and solvents are rigorously dried. |
| Poor quality of 4-methoxybenzaldehyde (e.g., oxidized to 4-methoxybenzoic acid). | Purify the 4-methoxybenzaldehyde by distillation or recrystallization before use. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider a slight increase in temperature, but be cautious of side reactions. | |
| Presence of a Major Side Product | Unreacted 4-methoxybenzaldehyde. | Ensure the TMSCF3 is added in a slight excess (e.g., 1.1 equivalents). Optimize reaction time to drive the reaction to completion. |
| Formation of 2,2,2-trifluoro-1,1-bis(4-methoxyphenyl)ethanol. | This can occur if the initially formed product reacts with another molecule of 4-methoxybenzaldehyde. Use a controlled stoichiometry of reactants and consider adding the aldehyde slowly to the TMSCF3 solution. | |
| Aldol condensation products of 4-methoxybenzaldehyde. | While less common without a strong base, ensure the reaction conditions are not basic. If a basic workup is used, perform it at low temperatures and for a short duration. | |
| Difficult Purification | Co-elution of the product and unreacted 4-methoxybenzaldehyde. | Use a less polar solvent system for column chromatography to achieve better separation. For example, a gradient of ethyl acetate in hexanes. |
| Oily product that is difficult to handle. | The product is an oil.[3] Purification by vacuum distillation can be an effective alternative to column chromatography.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the Ruppert-Prakash reaction.
Materials:
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4-methoxybenzaldehyde
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(Trifluoromethyl)trimethylsilane (TMSCF3)
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Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and stirring equipment
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.0 eq).
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Dissolve the aldehyde in anhydrous THF.
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Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.1 eq).
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Cool the mixture to 0 °C using an ice bath.
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Slowly add the TBAF solution (0.1 eq) dropwise to the stirred mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction by adding 1 M HCl.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or vacuum distillation to afford the pure this compound.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side products in the synthesis of this compound.
References
Improving enantiomeric excess in the asymmetric synthesis of chiral alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in improving the enantiomeric excess (ee) in the asymmetric synthesis of chiral alcohols.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee)
Q1: My reaction is producing the desired chiral alcohol, but the enantiomeric excess is consistently low. What are the most common causes?
A1: Low enantiomeric excess is a frequent challenge and can arise from multiple factors. A systematic investigation of the following parameters is the most effective approach:
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Catalyst Performance: The choice and handling of the chiral catalyst are paramount. Catalyst deactivation, incorrect catalyst loading, or using a catalyst unsuitable for your specific substrate can all lead to poor enantioselectivity.[1][2]
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Reaction Temperature: Temperature significantly influences the transition state energies of the two enantiomeric pathways. Generally, lower temperatures favor higher enantioselectivity.[1][3][4] However, there are cases where higher temperatures can surprisingly enhance enantioselectivity, indicating a complex relationship between enthalpy and entropy.[5][6][7]
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Solvent Effects: The solvent can dramatically impact the conformation of the catalyst-substrate complex and the transition states, thereby affecting the enantiomeric excess.[2][8] Specific solute-solvent interactions, rather than just the solvent's dielectric constant, are often the root cause of these effects.[8]
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Substrate Suitability: The electronic and steric properties of your substrate may not be optimal for the chosen catalytic system.[1][2]
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Non-Catalytic Background Reaction: A competing, non-catalyzed reaction can produce a racemic mixture of the alcohol, thereby reducing the overall ee.[1][4] This is a known issue in reductions using borane reagents.[1][4]
Issue 2: Inconsistent Enantiomeric Excess Between Batches
Q2: I am observing significant variability in the enantiomeric excess from one experiment to the next, even when I follow the same protocol. What could be the cause?
A2: Inconsistent results are often traced back to subtle variations in reaction setup and reagent quality. Key areas to investigate include:
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Atmospheric Control: Many asymmetric catalysts, particularly those used in hydrogenation reactions like Ru-BINAP systems, are highly sensitive to oxygen and moisture.[1] Ensure reactions are conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using appropriate techniques like Schlenk lines or a glovebox.[1]
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Reagent and Solvent Purity: Impurities in your substrate, reagents, or solvents can poison the catalyst.[9] Always use reagents and solvents of the highest purity and ensure they are properly dried and degassed.[1]
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Catalyst Handling and Storage: Improper storage can lead to catalyst degradation. Store sensitive catalysts under an inert atmosphere and at the recommended temperature. For reactions, use freshly prepared or properly stored catalysts.[1]
Issue 3: Poor Chemical Yield
Q3: While I am achieving a high enantiomeric excess, the overall yield of my chiral alcohol is very low. How can I improve the yield without compromising the ee?
A3: Balancing yield and enantioselectivity is a common optimization challenge. Consider the following strategies:
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Catalyst Loading: While a low catalyst loading is desirable for cost and contamination reasons, too little catalyst can lead to slow or incomplete reactions. Systematically screen catalyst loading to find an optimal balance.
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Reaction Time and Temperature: Increasing the reaction time or temperature can often improve conversion and yield. However, be aware that this can sometimes negatively impact the enantiomeric excess.[2] It is crucial to monitor both yield and ee over time to determine the optimal reaction endpoint.
-
Hydrogen Pressure (for Hydrogenations): In asymmetric hydrogenation reactions, the hydrogen pressure is a critical parameter. Increasing the pressure can enhance the reaction rate, but its effect on enantioselectivity can vary depending on the catalyst and substrate.
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral catalyst for my specific ketone reduction?
A1: The "best" catalyst is highly substrate-dependent. A mismatched catalyst-substrate pairing is a common reason for low ee.[1] A good starting point is to review the literature for reductions of similar substrates. If feasible, screening a library of chiral ligands or catalysts is highly recommended.[1] For instance, in Noyori-type hydrogenations, the combination of the diphosphine and diamine ligands creates the chiral environment and should be optimized.[1] For biocatalytic reductions, screening different ketoreductases is advisable.[10]
Q2: Can additives be used to improve the enantiomeric excess?
A2: Yes, in some cases, the use of additives can enhance enantioselectivity. For example, in certain asymmetric hydrogenations, the addition of a substoichiometric amount of a chiral alcohol has been shown to improve the enantiomeric excess.[11]
Q3: What is the general effect of temperature on enantioselectivity?
A3: In many asymmetric reactions, lower temperatures lead to higher enantiomeric excess.[1][3][12] This is because the difference in activation energies between the two competing diastereomeric transition states becomes more significant at lower temperatures. However, this is not a universal rule. There are documented cases where enantioselectivity increases with temperature or even inverts at different temperatures, which is often due to complex thermodynamic factors.[5][6][7] For oxazaborolidine-catalyzed reductions, the highest enantioselectivities are often observed between 20 and 30 °C.[4]
Q4: How can I minimize the non-catalytic background reaction?
A4: The non-catalytic background reaction, which produces a racemic product, can be suppressed by:
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Lowering the reaction temperature: This often slows down the uncatalyzed reaction more significantly than the desired catalytic reaction.[1][4]
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Optimizing the rate of reagent addition: For example, in borane reductions, a slow addition of the borane solution can maintain a low concentration of the reducing agent, favoring the catalytic cycle over the background reaction.[1]
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess in the Asymmetric Reduction of a Ketone
| Temperature (°C) | Enantiomeric Excess (% ee) | Reference |
| 0 | 95 | [6] |
| -20 | 97 | [1] |
| -44 | 92 (enantiomeric inversion) | [6][7] |
| 25 | 85 | [4] |
| 60 | 70 | [13] |
Table 2: Influence of Solvent on Enantiomeric Excess in a Cinchona Thiourea Catalyzed Henry Reaction
| Solvent | Dielectric Constant | Enantiomeric Excess (% ee) | Reference |
| Toluene | 2.4 | 10 | [8] |
| Diethyl ether | 4.3 | 30 | [8] |
| Tetrahydrofuran (THF) | 7.6 | 55 | [8] |
| Dimethylformamide (DMF) | 36.7 | 92 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone using a Ru-BINAP/Diamine Catalyst
1. Catalyst Preparation (in a glovebox):
- In a vial, add [RuCl₂(p-cymene)]₂ and the chiral diphosphine ligand (e.g., (S)-BINAP) in a 1:1.1 molar ratio relative to Ru.
- Add degassed solvent (e.g., toluene) and stir the mixture at room temperature for 1-2 hours.
- Add the chiral diamine ligand (e.g., (S,S)-DPEN) in a 1:1 molar ratio relative to Ru and stir for another 1-2 hours to form the active catalyst.
2. Hydrogenation Reaction:
- In a high-pressure reactor, add the prochiral ketone substrate and a degassed solvent (e.g., isopropanol).
- Add the pre-formed catalyst solution under an inert atmosphere.
- Seal the reactor, purge with hydrogen gas (3-4 cycles).
- Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm).
- Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
3. Work-up and Analysis:
- Carefully vent the hydrogen gas.
- Concentrate the reaction mixture under reduced pressure.
- Purify the resulting chiral alcohol by column chromatography.
- Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: General Procedure for Asymmetric Reduction of a Ketone using an Oxazaborolidine Catalyst (CBS Reduction)
1. Reaction Setup:
- To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an argon atmosphere, add the oxazaborolidine catalyst (e.g., (R)-CBS catalyst) as a solution in toluene (typically 5-10 mol%).
- Cool the flask to the desired temperature (e.g., 0 °C or -20 °C).
2. Reagent Addition:
- Add a solution of borane-dimethyl sulfide (BMS) complex or another borane source to the flask via the addition funnel over a period of 30-60 minutes.
- In a separate flask, dissolve the prochiral ketone in a dry, inert solvent (e.g., THF).
- Add the ketone solution dropwise to the reaction mixture over 1-2 hours, maintaining the reaction temperature.
3. Reaction and Quenching:
- Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.
- Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
4. Work-up and Analysis:
- Remove the solvent under reduced pressure.
- Add a suitable solvent (e.g., diethyl ether) and wash with 1M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
- Purify the chiral alcohol by column chromatography.
- Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Key factors influencing high enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02415G [pubs.rsc.org]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of trifluoromethyl carbinols under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl carbinols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl carbinol moiety in general? A1: The trifluoromethyl (-CF3) group itself is exceptionally stable due to the strength of the carbon-fluorine bonds, making it resistant to chemical, thermal, and photochemical degradation.[1][2][3] However, the introduction of the adjacent carbinol (hydroxyl) group creates a site of reactivity. The overall stability of a trifluoromethyl carbinol is therefore dependent on the interplay between the robust -CF3 group and the reactive alcohol, influenced by the surrounding molecular structure and experimental conditions.
Q2: What are the primary degradation pathways for trifluoromethyl carbinols? A2: The two most common degradation pathways are acid-catalyzed elimination and base-mediated retro-reactions.
-
Under acidic conditions: The hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination leads to the formation of a double bond (an alkene).
-
Under basic conditions: If the molecular structure allows, a retro-aldol or retro-Michael type reaction can occur, leading to C-C bond cleavage. Under very harsh basic conditions, the trifluoromethyl group itself can undergo hydrolysis to form a carboxylic acid and release fluoride ions.[4]
Q3: What factors influence the stability of my trifluoromethyl carbinol? A3: Several factors can significantly impact the stability of your compound:
-
pH: Both acidic and basic conditions can promote specific degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products.
-
Adjacent Functional Groups: The electronic and steric nature of neighboring groups can affect the reactivity of the carbinol moiety.
Q4: How can I prevent the degradation of my trifluoromethyl carbinol during storage or a reaction? A4: To enhance stability, consider the following strategies:
-
Storage: Store trifluoromethyl compounds in a cool, dry, and well-ventilated area in tightly sealed containers.[1] Some may require storage under an inert atmosphere.[1]
-
pH Control: Use buffered solutions to maintain a neutral or near-neutral pH whenever possible.
-
Temperature Control: Perform reactions at the lowest effective temperature.
-
Use of Protecting Groups: Temporarily masking the hydroxyl group as an ether (e.g., silyl ether) can prevent unwanted side reactions. This is often the most effective strategy when the carbinol is incompatible with required reaction conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Symptom / Observation | Probable Cause | Solutions & Recommendations |
| Degradation in Acidic Media | Appearance of new, less polar peak(s) in HPLC/LC-MS. Mass spectrum suggests loss of 18 amu (H₂O). | Acid-catalyzed elimination (dehydration): The hydroxyl group is protonated and eliminated as water, forming an alkene. Tertiary trifluoromethyl carbinols are particularly susceptible. | 1. Buffer the System: If possible, adjust the pH to be closer to neutral (pH 5-7).2. Lower the Temperature: Perform the reaction or workup at a reduced temperature (e.g., 0 °C or below).3. Protect the Hydroxyl Group: Convert the carbinol to a more stable functional group, such as a silyl ether (e.g., TBS, TIPS), before subjecting it to acidic conditions. |
| Degradation in Basic Media | Appearance of multiple new peaks in the chromatogram, potentially corresponding to smaller fragments of the parent molecule. | Retro-Aldol/Michael Reaction: Strong bases can catalyze the cleavage of C-C bonds alpha to the carbinol.Hydrolysis of CF₃ Group: Under harsh basic conditions (e.g., high concentration of NaOH/KOH, elevated temperature), the -CF₃ group can hydrolyze to a carboxylic acid (-COOH).[4] | 1. Use a Milder Base: Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or an inorganic base like K₂CO₃.2. Avoid Excess Base: Use the minimum stoichiometric amount of base required.3. Protect the Hydroxyl Group: Protection prevents deprotonation and subsequent elimination or rearrangement pathways. |
| Low Yield or Incomplete Reaction | The reaction does not proceed to completion, or multiple unidentified byproducts are formed. | Incompatibility of Reagents: The trifluoromethyl carbinol moiety may be reacting with the reagents intended for another part of the molecule.Degradation Under Reaction Conditions: The combination of solvent, temperature, and reagents may be promoting one of the degradation pathways described above. | 1. Protect the Carbinol: This is the most robust solution to prevent the hydroxyl group from interfering with the desired transformation.2. Re-evaluate Conditions: Screen different solvents, lower the reaction temperature, and ensure all reagents are compatible with alcohols.3. Analyze Byproducts: Isolate and characterize the byproducts to diagnose the specific degradation pathway that is occurring. |
Data Presentation: Stability & Protection Strategies
Table 1: General Stability of Trifluoromethyl Carbinols under Stress Conditions
| Condition | Stability | Potential Degradation Products | Notes |
| Acidic (e.g., 1N HCl) | Labile | Alkenes (from dehydration) | Stability is highly dependent on the structure (tertiary < secondary < primary). |
| Basic (e.g., 1N NaOH) | Labile | Retro-aldol/Michael fragments, Carboxylic acids | Degradation is accelerated by heat. Hydrolysis of the -CF₃ group requires harsh conditions.[4] |
| Oxidative (e.g., H₂O₂) | Generally Stable | Ketones (if secondary carbinol) | The -CF₃ group itself is highly resistant to oxidation. |
| Thermal | Generally Stable | Varies depending on structure | Stability is compound-specific, but the C-CF₃ bond is very strong. |
| Photolytic (UV light) | Potentially Labile | Varies; can include trifluoroacetic acid | Aromatic systems with -CF₃ groups can be susceptible to photodegradation.[4][5] |
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability Profile |
| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole | TBAF; HF-Pyridine; AcOH/H₂O | Stable to base and mild acid. Cleaved by strong acid and fluoride ions. |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole | TBAF; HF-Pyridine | More sterically hindered and more stable to acid than TBS. |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | Strong acid (e.g., HCl, TFA) | Stable to base, nucleophiles, and reducing agents. |
| Acetyl | Ac | Ac₂O, Pyridine | Mild base (K₂CO₃, NH₃); LiAlH₄ | Stable to acid. Cleaved by basic or reductive conditions. |
Mandatory Visualizations
Diagram 1: Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed dehydration of a trifluoromethyl carbinol.
Diagram 2: Base-Mediated Retro-Aldol Degradation
Caption: Retro-aldol cleavage of a trifluoromethyl carbinol under basic conditions.
Diagram 3: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study of a Trifluoromethyl Carbinol
This protocol outlines a general procedure to assess the intrinsic stability of a trifluoromethyl carbinol under various stress conditions, which is crucial for developing stability-indicating analytical methods.[6][7]
Materials:
-
Trifluoromethyl carbinol compound
-
Methanol or Acetonitrile (HPLC grade)
-
1.0 N Hydrochloric Acid (HCl)
-
1.0 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV and/or MS detector
-
pH meter
-
Thermostatic oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the trifluoromethyl carbinol at approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl. Incubate at a set temperature (e.g., 60 °C). Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours), neutralize with an equivalent amount of 1.0 N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N NaOH. Incubate at room temperature or a slightly elevated temperature. Withdraw aliquots at time points, neutralize with 1.0 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% H₂O₂. Incubate at room temperature. Withdraw aliquots at time points and dilute for analysis.
-
Thermal Degradation: Place a solid sample or a solution of the compound in a thermostatically controlled oven (e.g., at 80 °C) and sample at various time points.
-
Photolytic Degradation: Expose a solution of the compound to UV light in a photostability chamber. A control sample should be kept in the dark under the same conditions. Sample at various time points.
-
Analysis: Analyze all samples using a suitable, validated HPLC/UPLC method.[7] Compare the chromatograms of the stressed samples to the control (time zero) to identify and quantify any degradation products.
Protocol 2: Protection of a Trifluoromethyl Carbinol with TBS-Cl
This protocol describes a standard procedure for protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
Trifluoromethyl carbinol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator and standard glassware
Procedure:
-
Dissolve the trifluoromethyl carbinol (1.0 equiv.) in anhydrous DCM or DMF in an oven-dried, nitrogen-flushed flask.
-
Add imidazole (2.0-2.5 equiv.) to the solution and stir until it dissolves.
-
Add TBS-Cl (1.1-1.3 equiv.) portion-wise at room temperature or 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel and wash sequentially with water and brine. If DMF was used, dilute with a larger volume of an organic solvent like ethyl acetate or diethyl ether before washing.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure TBS-protected trifluoromethyl carbinol.
Protocol 3: Deprotection of a TBS-Protected Trifluoromethyl Carbinol
This protocol provides a common method for cleaving a TBS ether to regenerate the free alcohol.
Materials:
-
TBS-protected trifluoromethyl carbinol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected trifluoromethyl carbinol (1.0 equiv.) in anhydrous THF in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield the deprotected trifluoromethyl carbinol.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity in Catalytic Reductions
Welcome to the technical support center for catalytic reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing enantioselective transformations. Below, you will find a comprehensive guide in a question-and-answer format to address common challenges, particularly low enantioselectivity, along with detailed experimental protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and how is it calculated?
A1: Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance.[1][2] It represents the degree to which one enantiomer is present in excess of the other in a mixture. A racemic mixture, which has a 50:50 ratio of both enantiomers, has an e.e. of 0%, while a sample containing only one pure enantiomer has an e.e. of 100%.[1][2]
The calculation is as follows: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
To convert a known e.e. value back to the percentage of each enantiomer:
-
% Major Enantiomer = (e.e. + 100) / 2
-
% Minor Enantiomer = 100 - % Major Enantiomer[2]*
Q2: What are the primary causes of low enantioselectivity in a catalytic reduction?
A2: Low enantioselectivity can arise from a variety of factors. A systematic approach is crucial for diagnosis. The most common causes include:
-
Catalyst Issues: Impure, deactivated, or improperly handled catalyst. Incorrect catalyst loading can also be a factor.[3][4][5]
-
Reaction Conditions: Suboptimal temperature, solvent, or substrate concentration.[3][6][7][8]
-
Substrate and Reagent Quality: Impurities in starting materials or solvents can poison the catalyst or facilitate a non-selective background reaction.[4][8][9]
-
Reaction Atmosphere: Sensitivity of the catalyst to air or moisture.[3][4]
-
Analytical Method: Inaccurate measurement of the enantiomeric excess.[4]
Q3: How do I accurately measure the enantiomeric excess?
A3: Several analytical techniques are used to determine e.e., each with its own advantages. The most common methods are:
-
Chiral Chromatography (HPLC or GC): This is a robust and widely used method that physically separates the enantiomers on a chiral stationary phase, allowing for accurate quantification.[1][2][10]
-
NMR Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish the signals of the two enantiomers and determine their ratio by integration.[1][2]
-
Polarimetry: A traditional method that measures the rotation of plane-polarized light. It is rapid but requires knowledge of the specific rotation of the pure enantiomer.[1][2]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid e.e. determination, especially in high-throughput screening contexts.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Catalyst-Related Issues
Q4: My reaction shows low e.e. Could the catalyst loading be the problem?
A4: Yes, catalyst loading is a critical parameter. Both excessively low and high loadings can negatively affect enantioselectivity.
-
Too Low: Insufficient catalyst may allow a non-selective, uncatalyzed background reaction to become significant, thereby lowering the overall e.e.[3][8]
-
Too High: At high concentrations, some catalysts can form aggregates or dimers that are less selective or even inactive.[3][13] This can also promote unwanted side reactions.
Solution: Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration for your specific reaction.[3]
Q5: I'm using a new batch of catalyst and the e.e. has dropped. What should I do?
A5: A drop in e.e. with a new catalyst batch often points to issues with catalyst purity or integrity.
-
Purity: The new batch may contain impurities that act as catalyst poisons.[4][5]
-
Degradation: The catalyst may have degraded during storage due to exposure to air, moisture, or light.[3][4] For instance, phosphine-containing ligands are susceptible to oxidation.[4][9]
Solution:
-
Verify the purity of the new catalyst batch.
-
Ensure proper storage under a dry, inert atmosphere, and away from light.[3]
-
If you suspect oxidation of phosphine ligands, ³¹P NMR can be used for analysis; oxidized phosphines typically show a downfield peak compared to the original phosphine.[9]
Q6: How critical is the order of addition of reagents and catalyst?
A6: The order of addition can be crucial. Pre-forming the active catalyst by mixing the metal precursor and the chiral ligand for a specific period before adding the substrate is often necessary to achieve high enantioselectivity.[3] Slow addition of a reagent can also help maintain optimal concentrations and improve selectivity.[3]
Reaction Condition Issues
Q7: How does reaction temperature affect enantioselectivity?
A7: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is magnified, favoring the formation of one enantiomer.[8] However, this is not always the case.
-
Too High: Higher temperatures can provide enough energy to overcome the activation energy difference between the two transition states, leading to a loss of selectivity.[3] It can also accelerate catalyst decomposition.
-
Too Low: While often beneficial, lowering the temperature will decrease the reaction rate.[8] In some specific cases involving organozinc reagents, lowering the temperature has been observed to reverse or decrease enantioselectivity.[6][14][15]
Solution: Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and enantioselectivity.[8]
Q8: The e.e. of my reaction is inconsistent between runs. What could be the cause?
A8: Inconsistent results often point to sensitivity to experimental conditions. Key factors to check are:
-
Atmosphere Control: Inadequate inert atmosphere techniques can lead to variable catalyst deactivation by air or moisture.[3][4][8]
-
Temperature Fluctuations: Poor temperature control can significantly impact e.e.[3]
-
Reagent Quality: Using solvents and reagents from different batches or of varying purity can introduce interfering impurities.[3][8]
-
Stirring: Inefficient or inconsistent stirring can create localized concentration gradients, affecting reaction kinetics and selectivity.[3]
Q9: Can the choice of solvent dramatically impact the e.e.?
A9: Absolutely. The solvent influences the conformation and stability of the catalyst-substrate complex.[5][7]
-
Polarity and Basicity: Non-polar, non-basic solvents often give the highest enantioselectivities.[7] Polar or basic solvents can coordinate to the catalyst, altering its structure and effectiveness.[7] Protic solvents (like alcohols) can interfere with hydrogen bonding crucial for some organocatalysts, leading to lower e.e.[8]
-
Purity: Trace impurities, especially water, in the solvent can deactivate the catalyst or disrupt the catalytic cycle.[9]
Solution: Perform a solvent screen using a range of high-purity, anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, hexane).[8]
Q10: I have good yield but low e.e. What does this suggest?
A10: This scenario often indicates that a non-selective background (uncatalyzed) reaction is competing with the desired enantioselective catalytic pathway.[8] The uncatalyzed reaction produces a racemic mixture, which erodes the overall e.e. of the product.
Solution: Lowering the reaction temperature is a common strategy, as this will typically slow the uncatalyzed reaction more significantly than the catalyzed one.[8] Optimizing catalyst loading may also help favor the catalyzed pathway.[8]
Substrate and Reagent Issues
Q11: How important is the purity of my substrate and reagents?
A11: Purity is paramount. Impurities in the substrate or other reagents can act as inhibitors or poisons for the catalyst, leading to lower activity and selectivity.[4][8][16] For example, sulfur-containing impurities can severely poison noble-metal catalysts.[16][17]
Solution: Purify all starting materials and reagents before use, for example, by distillation, recrystallization, or chromatography.[8]
Q12: Does the concentration of the substrate affect enantioselectivity?
A12: Yes, substrate concentration can be a factor. In some systems, particularly those involving enzymes or complex catalytic cycles, high substrate concentrations can lead to saturation of the catalyst, altering the reaction kinetics.[18][19] In other cases, higher concentrations of reactants can suppress catalyst deactivation pathways, leading to improved e.e.[20] The effect is system-dependent and should be evaluated empirically.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Enantioselectivity
This table provides a generalized example of how catalyst loading can influence the enantiomeric excess (e.e.) and yield. The optimal loading is highly reaction-specific.[3]
| Catalyst Loading (mol%) | Enantiomeric Excess (e.e., %) | Yield (%) | Potential Observation |
| 0.5 | 85 | 95 | Possible background reaction lowers e.e. |
| 1.0 | 92 | 98 | Improved e.e. as catalyzed pathway dominates. |
| 2.0 | 95 | 99 | Optimal loading in this example. |
| 5.0 | 93 | 99 | Slight decrease in e.e., possibly due to aggregation. |
| 10.0 | 88 | 97 | Significant decrease in e.e. due to aggregation or side reactions. |
Data is illustrative and compiled from general trends observed in the literature.[3]
Table 2: Illustrative Influence of Solvent and Temperature on Enantioselectivity
This table illustrates the significant impact that solvent and temperature can have on the outcome of an enantioselective reaction.[3]
| Solvent | Temperature (°C) | Enantiomeric Excess (e.e., %) | Yield (%) |
| Toluene | 25 | 88 | 95 |
| Toluene | 0 | 94 | 92 |
| Toluene | -20 | 97 | 90 |
| Dichloromethane | 25 | 91 | 98 |
| Dichloromethane | 0 | 96 | 96 |
| Tetrahydrofuran (THF) | 25 | 75 | 99 |
| Methanol | 25 | 40 | >99 |
Data is illustrative and shows common trends. Protic solvents like methanol often lead to lower e.e. in many catalytic systems.
Experimental Protocols
Protocol 1: General Optimization of a Catalytic Asymmetric Reduction
-
Preparation of Reaction Vessel: Flame-dry a Schlenk flask or a vial in a glovebox under vacuum and backfill with an inert gas (Argon or Nitrogen).[4]
-
Reagent Addition:
-
Reaction Initiation:
-
Cool the mixture to the desired temperature using a reliable cryostat.[3]
-
Add the reducing agent (e.g., introduce H₂ gas, add a borane source).
-
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction using a suitable procedure (e.g., addition of water, saturated NH₄Cl). Ensure the work-up is mild to prevent product degradation or racemization.[3]
-
Purification and Analysis: Purify the product (e.g., by column chromatography) and determine the yield and enantiomeric excess using a validated analytical method.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Chiral HPLC is a powerful method for accurately determining e.e. by separating enantiomers.[1]
-
Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase or a miscible solvent. Also, prepare a solution of the corresponding racemic material for method development.[4]
-
Method Development:
-
Select a chiral stationary phase (CSP) column based on the structure of your analyte.
-
Develop a mobile phase (often a mixture of hexane and an alcohol like isopropanol) that provides good separation of the two enantiomers of the racemic standard.[4]
-
Optimize the flow rate, column temperature, and mobile phase composition to achieve baseline separation (Resolution > 1.5).[4]
-
-
Analysis:
-
Inject the racemic sample to identify the retention times of both enantiomers.
-
Inject the sample from your reaction.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation: Calculate the e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Mandatory Visualizations
Caption: A systematic workflow for troubleshooting low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uma.es [uma.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02415G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of sulfur dioxide impurities on the electrochemical reduction of carbon dioxide over Cu-based bimetal catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Untitled Document [ucl.ac.uk]
- 19. monash.edu [monash.edu]
- 20. Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
Effect of reaction time on the racemization of chiral trifluoromethyl carbinols
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with chiral trifluoromethyl carbinols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to racemization, particularly the effect of reaction time.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the enantiomeric excess (ee) of our chiral trifluoromethyl carbinol over time. What is the likely cause?
A1: A common cause for the decrease in enantiomeric excess over time, especially in reactions like aldol additions, is the reversibility of the reaction. The product can undergo a retro-aldol reaction, leading back to the starting materials, which can then re-react without stereochemical control, thus causing racemization.[1][2] This process is often catalyzed by the same base or acid used to promote the initial reaction. For trifluoromethyl carbinols, the presence of the electron-withdrawing trifluoromethyl group can influence the stability of intermediates, making the retro-aldol pathway a significant contributor to the loss of enantiopurity.
Q2: Which analytical techniques are best suited for monitoring the racemization of our chiral trifluoromethyl carbinol over time?
A2: The most effective technique for monitoring the racemization of chiral trifluoromethyl carbinols is Chiral High-Performance Liquid Chromatography (HPLC) .[1][2] This method allows for the direct separation of the enantiomers, enabling the accurate determination of the enantiomeric excess at different time points. Another complementary technique is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy , which can be used to monitor the overall conversion of the starting materials to the product.[1][2]
Q3: Can reaction temperature influence the rate of racemization?
A3: Yes, temperature can have a significant impact on the rate of racemization. Generally, higher reaction temperatures can accelerate the rate of the retro-aldol reaction, leading to a faster decrease in enantiomeric excess. Therefore, if racemization is a concern, conducting the reaction at lower temperatures may be beneficial, although this might also slow down the desired reaction rate.
Q4: How does the choice of base or catalyst affect the racemization of chiral trifluoromethyl carbinols?
A4: The nature and concentration of the base or catalyst are critical factors. A stronger base or a higher catalyst loading can increase the rate of the retro-aldol reaction, thereby promoting racemization.[1] It is crucial to carefully optimize the catalyst or base concentration to achieve a good reaction rate for the desired product formation while minimizing the undesired racemization.
Troubleshooting Guide: Minimizing Racemization
If you are encountering significant racemization of your chiral trifluoromethyl carbinol, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Decreasing enantiomeric excess with longer reaction times. | The reaction is reversible, and a retro-aldol reaction is occurring. | Monitor the reaction progress (both conversion and ee) over time to identify the point of maximum ee. Quench the reaction at this optimal time. |
| Significant racemization even at short reaction times. | The chosen base or catalyst is too strong or used at too high a concentration. | Screen different bases or catalysts, favoring those that are known to promote the forward reaction efficiently while minimizing side reactions. Reduce the catalyst/base loading to the minimum effective amount. |
| The reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or even lower) and monitor the effect on both the reaction rate and the enantiomeric excess. | |
| Inconsistent enantiomeric excess between batches. | Variations in reaction setup, reagent purity, or workup procedures. | Ensure strict control over reaction parameters, including temperature, reaction time, and stoichiometry. Use reagents of high purity. Standardize the workup procedure to minimize exposure to acidic or basic conditions that could induce racemization. |
Data Presentation: Effect of Reaction Time on Enantiomeric Excess
The following table provides representative data on the effect of reaction time on the enantiomeric excess (ee) of a tertiary trifluoromethyl carbinol formed in a vinylogous aldol reaction. This data illustrates the typical trend of decreasing enantiopurity over time due to racemization.
| Reaction Time (hours) | Enantiomeric Excess (% ee) |
| 1 | 85 |
| 4 | 92 |
| 8 | 88 |
| 24 | 80 |
| 48 | 75 |
Note: This data is illustrative and based on trends observed in published literature. Actual results will vary depending on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Protocol for Monitoring Racemization by Chiral HPLC
This protocol outlines a general procedure for monitoring the change in enantiomeric excess of a chiral trifluoromethyl carbinol over time.
1. Sample Preparation:
-
At designated time points during the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a mild acid for a base-catalyzed reaction) and a known volume of a suitable solvent (e.g., dichloromethane).
-
Dilute the quenched sample to an appropriate concentration for HPLC analysis (typically around 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns are commonly effective for separating enantiomers of trifluoromethyl carbinols. Examples include columns with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[3]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm ID column.[3]
-
Column Temperature: Maintain a constant temperature, typically between 20-40 °C, for reproducible results.[3]
-
Detection: Use a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).
3. Data Analysis:
-
Inject a racemic standard of the trifluoromethyl carbinol to determine the retention times of the two enantiomers.
-
For each time point sample, integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Visualizations
Logical Workflow for Troubleshooting Racemization
References
Technical Support Center: Overcoming Catalyst Deactivation in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in asymmetric synthesis. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve issues that can impact your reaction's yield, enantioselectivity, and reproducibility.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common problems encountered during asymmetric catalysis.
Guide 1: Low or Inconsistent Enantioselectivity
Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low or inconsistent enantioselectivity.
Guide 2: Catalyst Deactivation or Low Activity
Problem: Your reaction is sluggish, does not go to completion, or the catalyst appears to die before the reaction is finished.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
General Questions
Q1: My reaction starts but then stops before completion. What is the likely cause?
A1: This is a classic sign of catalyst deactivation. The most common culprits are impurities in your starting materials or solvent that act as catalyst poisons.[1] For transition metal catalysts, common poisons include sulfur-containing compounds, and in some cases, nitrogen-containing heterocycles.[1] It is crucial to thoroughly purify all reagents and ensure your solvent is of the highest quality.
Q2: I am using an air-sensitive catalyst. Could improper handling be the issue?
A2: Absolutely. For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[1] Even brief exposure to air or moisture can lead to irreversible catalyst decomposition. Ensure your inert gas is of high purity and that all glassware is rigorously dried.[1]
Q3: Can the reaction conditions themselves lead to catalyst deactivation?
A3: Yes. Running a reaction at too high a temperature can cause thermal decomposition of the catalyst.[1] Additionally, some catalysts are prone to aggregation at high concentrations, which can lead to a decrease in activity.[1]
Q4: How much does the solvent really impact enantioselectivity and catalyst stability?
A4: The solvent can have a profound effect. It can influence the conformation of the catalyst-substrate complex and the stability of the transition states leading to the different enantiomers.[1] In some cases, changing the solvent can even reverse the sense of enantioselection. It is always advisable to screen a range of solvents during reaction optimization.
Reaction-Specific Questions
Q5: In a Noyori asymmetric hydrogenation, my enantioselectivity is lower than expected. What should I investigate?
A5: Low enantioselectivity in Noyori-type hydrogenations can often be traced back to the base concentration, which can influence both the initial reaction rate and the deactivation of the catalyst.[1] The interplay of noncovalent interactions, such as CH-π and lone pair-π, between the catalyst and substrate determines the enantioselectivity, and these can be sensitive to the reaction environment.[2] Ensure precise control over the base concentration and consider screening different bases.
Q6: I'm having trouble with a Sharpless asymmetric epoxidation, specifically low ee. What are the common pitfalls?
A6: Low enantioselectivity in the Sharpless epoxidation can stem from several factors. The quality of the titanium(IV) isopropoxide is critical, as it is highly moisture-sensitive and can hydrolyze to form inactive species.[3] The presence of water can also disrupt the chiral environment of the catalyst. The use of activated 3Å or 4Å molecular sieves is crucial to scavenge trace amounts of water.[3] Additionally, ensure the correct stoichiometric ratio of titanium alkoxide to the chiral tartrate ligand is used.[3]
Q7: My organocatalyzed Michael addition is showing signs of catalyst deactivation. What could be the cause?
A7: In amine-catalyzed Michael additions, rapid deactivation can occur. Mechanistic studies have shown that for some peptide-based catalysts, the acidic environment created by a C-terminal carboxylic acid group can accelerate deactivation.[4] The deactivation can proceed through complex pathways, including the formation of dihydropyridine-type structures.[4] Immobilizing the catalyst on a polymer support has been shown to suppress this deactivation.[4]
Data on Catalyst Performance: Fresh vs. Regenerated
Quantitative analysis of catalyst performance before and after regeneration is crucial for assessing the viability of recycling protocols.
Table 1: Performance of Fresh and Regenerated Pd(OH)₂/C Catalyst in Hydrogenation Debenzylation
| Catalyst State | H₂ Consumption (mL) | Yield of TADBIW (%) |
| Fresh | 1000 | 89.2 |
| Regenerated (Alkali Washing) | 950 | 85.1 |
| Regenerated (Acid/Solvent Wash) | 980 | 87.5 |
Data adapted from a study on the debenzylation of hexabenzyl-hexaazaisowurtzitane (HBIW) to illustrate the potential for activity recovery.
Table 2: Comparison of Fresh and Reused Jacobsen's Catalyst in the Epoxidation of R-(+)-limonene
| Catalyst Run | Conversion (%) | Selectivity to 1,2-limonene oxide (%) |
| Fresh | 100 | 93 |
| First Reuse | 98 | 91 |
| Second Reuse | 95 | 89 |
| Third Reuse | 92 | 88 |
Data illustrates the gradual decrease in performance upon reuse. Regeneration would be necessary to restore initial activity and selectivity.
Experimental Protocols for Catalyst Regeneration
The following are general protocols for common catalyst regeneration techniques. Note: These protocols may require optimization for your specific catalyst and reaction system.
Protocol 1: High-Temperature Calcination for Solid-Supported Catalysts
This method is effective for removing carbonaceous deposits (coking) from thermally stable supported catalysts (e.g., metals on alumina, silica, or carbon).
Materials:
-
Deactivated catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (e.g., Nitrogen, Argon)
-
Oxidizing gas (e.g., Air or a dilute mixture of O₂ in N₂)
Procedure:
-
Purge: Place the deactivated catalyst in the tube furnace. Heat the catalyst to 120-150°C under a flow of inert gas for 1-2 hours to remove adsorbed water and volatile organics.
-
Oxidative Treatment: While maintaining the inert gas flow, gradually increase the temperature to the desired calcination temperature (typically 350-550°C). The heating rate should be slow (e.g., 1-5°C/min) to avoid rapid combustion of deposits, which can cause thermal damage to the catalyst.
-
Controlled Oxidation: Once the target temperature is reached, slowly introduce the oxidizing gas. The concentration of oxygen should be low initially (e.g., 1-2%) and can be gradually increased. Monitor the temperature of the catalyst bed for any exothermic spikes.
-
Hold: Maintain the catalyst at the calcination temperature under the oxidizing atmosphere for 2-4 hours, or until the removal of carbon deposits is complete (often indicated by the cessation of CO₂ evolution in the off-gas).
-
Cool Down: Switch back to an inert gas flow and cool the furnace to room temperature.
-
(Optional) Reduction: If the active metal was oxidized during calcination (e.g., PdO, NiO), a reduction step may be necessary. This is typically done by heating the catalyst under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a temperature appropriate for the specific metal.
Figure 3. Experimental workflow for high-temperature calcination.
Protocol 2: Solvent Washing for Homogeneous and Supported Catalysts
This method is suitable for removing soluble poisons or foulants from the catalyst. The choice of solvent is critical and depends on the nature of the catalyst and the impurities.
Materials:
-
Deactivated catalyst
-
Appropriate solvent(s) (e.g., deionized water, ethanol, toluene, dilute acid or base solutions)
-
Stirred vessel or sonicator
-
Filtration apparatus
-
Drying oven or vacuum oven
Procedure:
-
Solvent Selection: Choose a solvent that will dissolve the suspected poison but not the catalyst or its support. For example, a dilute aqueous acid wash can remove basic impurities, while an alkaline wash can remove acidic residues. Organic solvents can be used to remove non-polar foulants.
-
Washing:
-
For supported catalysts: Create a slurry of the deactivated catalyst in the chosen solvent. Stir the slurry at a controlled temperature (e.g., 25-80°C) for several hours. Sonication can be used to enhance the removal of strongly adsorbed species.
-
For homogeneous catalysts: If the catalyst has precipitated, it can be washed in a similar manner. If it is in solution, a liquid-liquid extraction may be required to remove the impurities.
-
-
Separation: Separate the catalyst from the solvent by filtration.
-
Rinsing: Wash the catalyst cake with fresh, clean solvent to remove any residual impurities and washing agent. For aqueous washes, rinse with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst in an oven at a temperature that will not cause thermal degradation (e.g., 80-120°C). For sensitive catalysts, drying under vacuum is recommended.
-
Characterization: Analyze the regenerated catalyst to confirm the removal of impurities and the restoration of its properties.
Protocol 3: Reactivation of Deactivated Palladium-on-Carbon (Pd/C) Catalyst
This protocol provides a method for reactivating a Pd/C catalyst that has been deactivated, for example, by poisoning.
Materials:
-
Deactivated Pd/C catalyst
-
10% NaOH solution
-
30% HNO₃ solution
-
Ammonia solution
-
Formaldehyde solution
-
Deionized water
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
Alkali Wash: Wash the deactivated Pd/C catalyst with a 10% NaOH solution at 80°C. This step helps to remove certain organic foulants.
-
Neutralization: Wash the catalyst with deionized water until the filtrate is neutral.
-
Acid Treatment: Place the washed catalyst in a 30% HNO₃ solution and heat to boiling for 2 hours. This can help to remove metal poisons and re-oxidize the palladium surface.
-
Neutralization: Again, wash the catalyst with deionized water until the filtrate is neutral, and then dry it in an oven.
-
Ammonia Treatment: Suspend the dried catalyst in deionized water and add ammonia solution to a concentration of approximately 0.1 M. Stir for 2 hours. This can help to form soluble palladium-amine complexes, which can be redeposited on the carbon support.
-
Reduction: To the ammonia-treated suspension, add a reducing agent such as formaldehyde, while maintaining a basic pH with NaOH. This will reduce the palladium back to its active metallic state.
-
Final Washing and Drying: Filter the reactivated catalyst, wash it thoroughly with deionized water until neutral, and then dry it.
Catalyst Deactivation Pathways
Understanding the mechanisms of deactivation is key to preventing them.
Figure 4. Common pathways of catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Influence of solvent on the stereochemical outcome of trifluoromethylation reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the influence of solvents on the stereochemical outcome of trifluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the stereochemical outcome of my trifluoromethylation reaction?
A1: The solvent plays a multifaceted role in a chemical reaction, extending beyond simply dissolving the reactants. It can influence the reaction's stereochemical outcome through several mechanisms:
-
Stabilization of Transition States: Solvents can stabilize or destabilize the transition states leading to different stereoisomers. Polar solvents, for instance, may favor more polar, charge-separated transition states.
-
Solvation of Reagents and Catalysts: The way a solvent solvates the catalyst, substrate, and reagents can alter their reactivity and the steric environment around the reactive center, thereby influencing which stereoisomer is preferentially formed.
-
Catalyst Aggregation and Activity: The solvent can affect the aggregation state and solubility of the catalyst, which in turn can impact its activity and the stereoselectivity of the reaction.
-
Direct Participation in the Reaction: In some cases, the solvent can directly participate in the reaction mechanism, as seen in hydrotrifluoromethylation where DMF can act as a hydrogen source.[1]
Q2: I am observing poor enantioselectivity in my electrophilic trifluoromethylation of a β-keto ester. What are some common causes and solutions?
A2: Poor enantioselectivity in this reaction is a common issue. Here are some potential causes and troubleshooting steps:
-
Inappropriate Solvent: The solvent has a profound impact on enantiomeric excess (ee). For example, in the phase-transfer catalyzed electrophilic trifluoromethylation of β-keto esters, highly polar solvents like DMF can lead to high yields but no enantioselectivity.[2] In contrast, less polar solvents or solvent mixtures can be beneficial. A mixture of dichloromethane and hexane has been shown to improve enantioselectivity, albeit with longer reaction times.[2]
-
Reaction Temperature: Temperature can significantly influence enantioselectivity. Lowering the reaction temperature often, but not always, improves the ee. However, in some systems, lower temperatures have been found to be detrimental to the enantiomeric excess.[2]
-
Catalyst Choice and Protection: The choice of chiral catalyst is crucial. For phase-transfer catalysis, cinchona alkaloid-derived quaternary ammonium salts are commonly used. Protection of functional groups on the catalyst, such as the hydroxyl group, can be important for achieving enantioselection.[2]
Q3: My diastereoselectivity is low in the trifluoromethylation of an alkene. How can I optimize it?
A3: Low diastereoselectivity in alkene trifluoromethylation can often be addressed by carefully tuning the reaction conditions:
-
Solvent and Additives: The choice of solvent and additives can control the reaction pathway and, consequently, the diastereoselectivity. For instance, in the trifluoromethylation of simple alkenes with Togni's reagent, the combination of K2CO3 in DMF leads to hydrotrifluoromethylation, while using tetra-n-butylammonium iodide (TBAI) in 1,4-dioxane results in vinylic trifluoromethylation.[1]
-
Catalyst System: For metal-catalyzed reactions, the choice of metal and ligand is paramount. Different metal catalysts may require different solvents for optimal stereoselectivity.
-
Reaction Stoichiometry: In some cases, adjusting the ratio of reactants can suppress side reactions and improve the selectivity for the desired diastereomer.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Electrophilic Trifluoromethylation of β-Keto Esters
This guide provides a systematic approach to troubleshooting low enantioselectivity in the electrophilic trifluoromethylation of β-keto esters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Quantitative Data on Solvent Effects:
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| DMF | Room Temp. | 0 | High | [2] |
| THF | Room Temp. | 19 | - | [2] |
| THF | 0 | Lower | - | [2] |
| THF | -20 | Lower | - | [2] |
| Dichloromethane | - | 10-35 | - | [2] |
| Dichloromethane/Hexane (1:2) | - | 71 | 53 | [2] |
| Methanol | Room Temp. | No Reaction | - | [2] |
Issue 2: Poor Selectivity in Trifluoromethylation of Alkenes
This guide addresses issues of poor selectivity (hydro- vs. vinylic vs. iodotrifluoromethylation) in reactions of alkenes with Togni's reagent.
Logical Relationship of Reaction Conditions to Product Outcome:
Caption: Influence of additives and solvent on product selectivity.
Quantitative Data on Additive and Solvent Effects:
| Additive | Solvent | Major Product | Yield (%) | Reference |
| K2CO3 | DMF | Hydrotrifluoromethylation | 75 | [1] |
| TBAI | 1,4-Dioxane | Vinylic Trifluoromethylation | 70 | [1] |
| KI | - | Iodotrifluoromethylation | - | [1] |
Experimental Protocols
Protocol 1: Enantioselective Electrophilic Trifluoromethylation of 1-Oxo-indan-2-carboxylic acid methyl ester
This protocol is adapted from a procedure for phase-transfer catalyzed electrophilic trifluoromethylation.[2]
Materials:
-
1-Oxo-indan-2-carboxylic acid methyl ester
-
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent)
-
Potassium carbonate (K2CO3)
-
Chiral phase-transfer catalyst (e.g., a derivative of a cinchona alkaloid)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-oxo-indan-2-carboxylic acid methyl ester (1.0 equiv), the chiral phase-transfer catalyst (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1:2 mixture of dichloromethane and hexane via syringe.
-
Add the S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (1.2 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Halide
This protocol provides a general procedure for the copper-catalyzed trifluoromethylation of an aryl halide using TMSCF3 (Ruppert-Prakash reagent).
Experimental Workflow Diagram:
Caption: General experimental workflow for copper-catalyzed trifluoromethylation.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Copper(I) salt (e.g., CuI, CuCl)
-
Ligand (if necessary, e.g., 1,10-phenanthroline)
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard Schlenk line and glassware for air-sensitive reactions
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), copper(I) salt (0.1 equiv), and ligand (0.1 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Add TMSCF3 (1.5 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the chiral separation of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol enantiomers. The enantiomeric purity of chiral compounds is a critical parameter in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the analysis and purification of enantiomers.[1][2] This guide presents a comparative overview of suitable HPLC methods, alternative techniques, and detailed experimental protocols to aid in the development of robust analytical methods for this specific compound and its analogs.
Performance Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including trifluoromethyl-substituted alcohols.[3]
Below is a summary of typical performance data for the separation of 1-Phenyl-2,2,2-trifluoroethanol on two widely used chiral stationary phases: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based).[3] This data can serve as a strong starting point for method development for this compound.
Table 1: Performance Data for the Chiral Separation of 1-Phenyl-2,2,2-trifluoroethanol [3]
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Data is for the analogous compound 1-Phenyl-2,2,2-trifluoroethanol and should be used as a guide for method development for this compound.
Note on Data Interpretation:
-
Retention Factor (k'): A measure of the retention of an analyte. A value between 2 and 10 is generally considered optimal.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 is required for separation, with higher values indicating better selectivity.
-
Resolution (Rs): A measure of the degree of separation between two peaks. A resolution of ≥ 1.5 indicates baseline separation.[3]
Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on the meticulous execution of experimental protocols. Below are detailed methodologies for the chiral analysis of trifluoromethyl-substituted aromatic alcohols, which can be adapted for this compound.
Standard Chiral HPLC Method (Normal Phase)
This protocol is a common starting point for the chiral separation of trifluoromethyl-substituted alcohols on polysaccharide-based CSPs.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
Materials:
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Sample Solvent: Mobile Phase
-
Racemic standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for the analyte)
-
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Evaluation: Calculate the retention times (t_R), retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomers.
Alternative Analytical Technique: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[4] It is considered a "greener" chromatographic technique.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO₂ pump, modifier pump, autosampler, back pressure regulator, column thermostat, and a UV detector.
Materials:
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based SFC column
-
Mobile Phase: Supercritical CO₂ and HPLC-grade Methanol (MeOH) or Ethanol (EtOH) as a modifier
-
Sample Solvent: Methanol or Ethanol
Procedure:
-
Mobile Phase: Use supercritical CO₂ as the main mobile phase component.
-
Sample Preparation: Dissolve the racemic standard of this compound in the modifier solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.
-
SFC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: CO₂/Methanol (e.g., 85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Evaluation: As with HPLC, calculate the relevant chromatographic parameters.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the chiral HPLC analysis and a comparison with the alternative SFC method.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Comparison of Chiral HPLC and Chiral SFC.
References
A Comparative Guide to Determining the Enantiomeric Excess of Chiral Trifluoromethyl Alcohols
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development. For chiral trifluoromethyl alcohols, a class of compounds with significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, accurate ee determination is paramount. This guide provides a comparative overview of the three primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Chiral Gas Chromatography (GC). We present a summary of their performance, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most suitable method for their needs.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of Chiral HPLC, NMR with Chiral Derivatizing Agents, and Chiral GC for the determination of the enantiomeric excess of a representative chiral trifluoromethyl alcohol, 1-phenyl-2,2,2-trifluoroethanol.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1][2] | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.[3][4] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[2][5] |
| Typical Analytes | Non-volatile, thermally labile compounds.[2] | A wide range of compounds with suitable functional groups for derivatization (e.g., -OH, -NH2). | Volatile, thermally stable compounds.[2][6] |
| Sample Preparation | Dissolution in mobile phase, filtration.[1] | Derivatization reaction followed by purification. | Often requires derivatization to increase volatility and thermal stability.[7] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[2] | High initial cost for NMR spectrometer, but reagents are relatively inexpensive. | Generally lower, although high-resolution MS detectors can be expensive.[2] |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact.[2] | Moderate, mainly for reaction and purification. | Lower, as it primarily uses gases as the mobile phase.[2] |
| Analysis Time | Typically 10-30 minutes per sample. | Longer due to derivatization and NMR acquisition time. | Fast, with typical run times of 5-20 minutes. |
| Resolution (for 1-phenyl-2,2,2-trifluoroethanol) | Baseline resolution (Rs ≥ 1.5) is achievable with appropriate CSPs and mobile phases.[1] | Depends on the chemical shift difference (Δδ) between diastereomers. | Good resolution is possible with appropriate chiral columns. |
| Precision (Error in ee%) | High precision, typically <1% error. | Generally good, but can be affected by incomplete derivatization or impurities. | High precision, comparable to HPLC. |
| Detection Limit | Dependent on the detector (e.g., UV, CD), can be in the low µg/mL range.[8] | Lower sensitivity compared to chromatographic methods. | High sensitivity, especially with flame ionization detector (FID) or mass spectrometry (MS). |
| Key Advantage | Broad applicability, direct analysis without derivatization.[9] | Provides structural information and can be used for absolute configuration determination.[3] | High resolution and speed for volatile compounds.[2] |
| Key Disadvantage | Higher cost of chiral columns and solvents. | Derivatization can be time-consuming and may introduce errors.[4] | Limited to volatile and thermally stable analytes; may require derivatization.[6][7] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the determination of enantiomeric excess of chiral trifluoromethyl alcohols using HPLC with a chiral stationary phase.
a. Sample Preparation
-
Dissolution: Dissolve the racemic or enantioenriched trifluoromethyl alcohol in the mobile phase to a concentration of approximately 1 mg/mL.[1] If solubility is an issue, use a compatible solvent that will not interfere with detection.[1]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
b. HPLC Conditions
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) are commonly used.[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chromatography.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm internal diameter column.[1]
-
Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.[1]
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 210-254 nm for aromatic compounds).[1]
c. Data Analysis
-
Peak Identification: Inject a racemic standard to determine the retention times of the two enantiomers.[1]
-
Enantiomeric Excess (ee) Calculation: Calculate the ee using the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
NMR Spectroscopy with Chiral Derivatizing Agents
This protocol describes the use of a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to form diastereomers that can be distinguished by NMR spectroscopy.
a. Derivatization
-
In an NMR tube or a small vial, dissolve the chiral trifluoromethyl alcohol (1-5 mg) in a deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Add a slight molar excess (1.1-1.2 equivalents) of the enantiomerically pure chiral derivatizing agent (e.g., (R)-MTPA-Cl).
-
Add a small amount of a base, such as pyridine or triethylamine, to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR). The reaction is typically complete within 30 minutes to a few hours.
b. NMR Acquisition
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the diastereomeric mixture. ¹⁹F NMR is often preferred for trifluoromethyl-containing compounds due to the simplicity of the spectra and the large chemical shift dispersion.[3][10]
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
c. Data Analysis
-
Identify the distinct signals corresponding to the trifluoromethyl groups (in ¹⁹F NMR) or other well-resolved protons (in ¹H NMR) of the two diastereomers.
-
Integrate the corresponding peaks for each diastereomer.
-
Calculate the enantiomeric excess (ee) from the integration values: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100
Chiral Gas Chromatography (GC)
This protocol outlines the determination of enantiomeric excess of chiral trifluoromethyl alcohols using GC with a chiral stationary phase. Derivatization to the corresponding acetate ester is often performed to improve volatility and chromatographic performance.[7]
a. Derivatization (Acetylation)
-
To a solution of the chiral trifluoromethyl alcohol (1-2 mg) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (2-3 equivalents) and a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid) or a base (e.g., pyridine).
-
Heat the mixture if necessary and monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the acetate ester with an organic solvent. Dry the organic layer and carefully remove the solvent.
b. GC Conditions
-
Chiral Stationary Phase (CSP): A cyclodextrin-based chiral column, such as a CP-Chirasil-DEX CB, is commonly used.[7]
-
Carrier Gas: Use hydrogen or helium at an appropriate flow rate.[7]
-
Injector and Detector Temperature: Set the injector and detector (FID) temperatures to 230°C and 250°C, respectively.[7]
-
Oven Temperature Program: A temperature program is typically used to achieve good separation. For example, start at a lower temperature and ramp up to a higher temperature.
c. Data Analysis
-
Inject a racemic standard of the derivatized alcohol to identify the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers using the same formula as for HPLC.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for each of the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for the Reduction of Trifluoromethyl Ketones
The reduction of trifluoromethyl ketones to their corresponding chiral alcohols is a critical transformation in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative overview of prominent catalytic systems for this reduction, presenting their performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal system for their synthetic needs.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for the reduction of trifluoromethyl ketones is often a trade-off between enantioselectivity, yield, substrate scope, and operational simplicity. Below is a summary of the performance of five major catalytic systems for the reduction of a model substrate, 2,2,2-trifluoroacetophenone.
| Catalytic System | Catalyst/Reagent | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Oxazaborolidine | (S)-CBS Catalyst | BH₃·THF | THF | 25 | 0.5 | >95 | 86 (R) | [1] |
| Iridium-Catalyzed Hydrogenation | [Ir(cod)Cl]₂ / f-diaphos | H₂ (50 atm) | MeOH | 25 | 12 | 99 | >99 (S) | [2] |
| Nickel-Catalyzed Reductive Coupling | NiCl₂(dme) / Ligand | Mn | DMA | -10 | 10 | 85 | 92 (S) | |
| Biocatalysis (ADH) | Lactobacillus kefir ADH | Isopropanol | Phosphate Buffer | 30 | 24 | >99 | >99 (R) | [3][4] |
| Photoredox Catalysis | Ir(ppy)₂(dtb-bpy)PF₆ | Hantzsch Ester | DMF | 25 | 24 | 83 | N/A | [5] |
Detailed Experimental Protocols
Oxazaborolidine (CBS) Catalyzed Reduction
This protocol describes the in situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and subsequent asymmetric reduction of a trifluoromethyl ketone.[1]
Materials:
-
Chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one) (0.05 equiv.)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.0 equiv.)
-
Trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone) (1.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the chiral lactam alcohol and anhydrous THF.
-
Stir the solution at room temperature for 30 minutes.
-
To the catalyst solution, add the borane-THF solution and stir for an additional 10 minutes.
-
Slowly add a solution of the trifluoromethyl ketone in anhydrous THF to the reaction mixture over a period of at least 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Iridium-Catalyzed Asymmetric Hydrogenation
This procedure outlines the asymmetric hydrogenation of a trifluoromethyl ketone using a chiral iridium catalyst.[2]
Materials:
-
[Ir(cod)Cl]₂ (0.5 mol%)
-
Chiral ligand (e.g., f-diaphos) (1.1 mol%)
-
Trifluoromethyl ketone (e.g., 2-imidazolyl aryl/alkyl ketones) (1.0 equiv.)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ and the chiral ligand.
-
Add methanol and stir the mixture at room temperature for 10 minutes.
-
Add the trifluoromethyl ketone to the vial.
-
Place the vial in an autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction at the specified temperature for the required time.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Nickel-Catalyzed Reductive Cross-Coupling
This protocol describes the synthesis of chiral α-trifluoromethyl ketones via nickel-catalyzed reductive coupling of acyl chlorides and α-trifluoromethyl bromides.
Materials:
-
NiCl₂(dme) (10 mol%)
-
Chiral ligand (e.g., a chiral bis(oxazoline) ligand) (12 mol%)
-
Manganese powder (3.0 equiv.)
-
Acyl chloride (e.g., benzoyl chloride) (1.0 equiv.)
-
α-Trifluoromethyl bromide (e.g., (1-bromo-2,2,2-trifluoroethyl)benzene) (1.2 equiv.)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂(dme), the chiral ligand, and manganese powder to a screw-capped vial.
-
Dissolve the acyl chloride and α-trifluoromethyl bromide in DMA and add the solution to the vial.
-
Seal the vial with a Teflon-lined screw cap and remove it from the glovebox.
-
Stir the mixture vigorously at the specified temperature (e.g., -10 °C) for the designated time.
-
Quench the reaction by adding a saturated solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Biocatalytic Reduction with Alcohol Dehydrogenase
This procedure details the enantioselective reduction of a trifluoromethyl ketone using a whole-cell biocatalyst expressing an alcohol dehydrogenase from Lactobacillus kefir.[3][4]
Materials:
-
E. coli whole-cell biocatalyst expressing Lactobacillus kefir ADH
-
Trifluoromethyl ketone (1.0 equiv.)
-
Isopropanol (as both co-solvent and reductant)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
Procedure:
-
In a reaction vessel, suspend the whole-cell biocatalyst in the phosphate buffer.
-
Add isopropanol to the desired concentration.
-
Add the trifluoromethyl ketone substrate.
-
Seal the vessel and incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Photoredox-Catalyzed Reduction
This protocol describes a visible-light-mediated reduction of a trifluoromethyl ketone.[5]
Materials:
-
Photoredox catalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆) (1-2 mol%)
-
Trifluoromethyl ketone (1.0 equiv.)
-
Hydrogen atom donor (e.g., Hantzsch ester) (1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vial, add the photoredox catalyst, the trifluoromethyl ketone, and the hydrogen atom donor.
-
Add anhydrous DMF and degas the solution with an inert gas (e.g., argon) for 15-20 minutes.
-
Seal the vial and place it in front of a visible light source.
-
Stir the reaction at room temperature for the specified time.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Methodologies
To better understand the experimental processes and the relationships between these catalytic systems, the following diagrams are provided.
Caption: General experimental workflow for the catalytic reduction of trifluoromethyl ketones.
Caption: Logical relationships between different catalytic systems for trifluoromethyl ketone reduction.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium/f-diaphos catalyzed asymmetric hydrogenation of 2-imidazolyl aryl/alkyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer | Semantic Scholar [semanticscholar.org]
- 5. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
A Comparative Guide to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol and Other Chiral Fluorinated Alcohols
In the landscape of drug discovery and development, the precise control and analysis of chirality are paramount. Chiral fluorinated alcohols have emerged as indispensable tools for researchers and scientists, offering unique physicochemical properties that enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical compounds.[1][2] This guide provides an objective comparison of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol with other notable chiral fluorinated alcohols, supported by experimental data to inform selection for specific research applications.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms significantly alters the properties of chiral alcohols.[2] The high electronegativity of the trifluoromethyl group, for instance, imparts a stronger acidic character compared to non-fluorinated analogs.[3] This section summarizes the key physicochemical properties of this compound and other relevant chiral fluorinated alcohols.
| Property | This compound | 2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE / Pirkle's Alcohol) | (α)-Methoxy-α-trifluoromethylphenylacetic acid (MTPA / Mosher's Acid) |
| CAS Number | 1737-27-5[4] | 60686-64-8[4] | 20445-31-2 |
| Molecular Formula | C₉H₉F₃O₂[4] | C₁₆H₁₁F₃O | C₁₀H₉F₃O₃ |
| Molecular Weight ( g/mol ) | 206.16[4] | 276.25 | 234.17 |
| Boiling Point (°C) | 87-88 @ 1 mmHg[5] | Not available | 115-117 @ 1.5 mmHg |
| pKa | 12.18 ± 0.10 (Predicted)[4] | Not available | Not available |
Performance in Chiral Recognition by NMR Spectroscopy
A primary application of chiral fluorinated alcohols is as chiral solvating agents (CSAs) or as precursors to chiral derivatizing agents (CDAs) for the determination of enantiomeric purity and absolute configuration using Nuclear Magnetic Resonance (NMR) spectroscopy.[6] The trifluoromethyl group provides a sensitive ¹⁹F NMR probe with a wide chemical shift range and minimal signal overlap, facilitating the analysis of diastereomeric complexes.[6][7]
The effectiveness of a CSA or CDA is often measured by the magnitude of the chemical shift nonequivalence (Δδ) it induces between the signals of the two enantiomers of a chiral analyte. While direct comparative data for this compound is limited, we can compare the performance of widely used fluorinated chiral derivatizing agents like Mosher's acid (MTPA).
The following diagram illustrates the general workflow for determining enantiomeric excess using a chiral derivatizing agent.
Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy.
Role in Asymmetric Synthesis
Chiral fluorinated alcohols, including this compound, are valuable building blocks and intermediates in asymmetric synthesis.[2] They are often synthesized through the enantioselective reduction of the corresponding trifluoromethyl ketones.[8] The resulting chiral alcohols can then be used in the synthesis of more complex molecules, including active pharmaceutical ingredients.
The following diagram illustrates a generalized pathway for the asymmetric synthesis of chiral trifluoromethyl alcohols and their subsequent use.
Caption: Generalized pathway for the synthesis and application of chiral trifluoromethyl alcohols.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of α-trifluoromethyl alcohols.[9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1 equivalent) and tetrahydrofuran (THF) as the solvent.
-
Addition of Reagents: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.1 equivalents). Seal the flask and place it under a nitrogen atmosphere.
-
Initiation: Add a catalytic amount of a suitable initiator, such as tetrabutylammonium fluoride (TBAF).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and stir for 1 hour to deprotect the silyl ether intermediate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.[9]
General Procedure for NMR Analysis using a Chiral Derivatizing Agent
This protocol is a generalized procedure for determining enantiomeric purity using a chiral derivatizing agent like Mosher's acid chloride ((R)-MTPA-Cl).[10][11]
-
Sample Preparation: In an NMR tube, dissolve the chiral alcohol (e.g., this compound, ~5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.5 mL).
-
Derivatization: Add a slight excess of the chiral derivatizing agent (e.g., (R)-MTPA-Cl, ~1.1 equivalents) and a small amount of a base (e.g., pyridine or DMAP) to catalyze the reaction.
-
Reaction: Gently shake the NMR tube and allow the reaction to proceed to completion at room temperature. The progress can be monitored by NMR.
-
NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton or the trifluoromethyl group that shows distinct chemical shifts for the two diastereomers. Integrate the signals for each diastereomer.
-
Calculation of Enantiomeric Excess: Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
Conclusion
This compound is a valuable chiral fluorinated alcohol with applications in asymmetric synthesis and as a potential tool for chiral recognition. While direct, comprehensive comparative studies against other chiral fluorinated alcohols are not abundant, its synthesis and properties align with those that make this class of compounds highly useful in pharmaceutical and chemical research. The choice of a specific chiral fluorinated alcohol will ultimately depend on the specific requirements of the application, including the desired stereochemical outcome, the analytical method employed, and the subsequent synthetic strategy. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these important molecules.
References
- 1. scilit.com [scilit.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison of (R)- and (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of the (R) and (S) enantiomers of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a chiral fluorinated alcohol with potential applications in medicinal chemistry and materials science. While the spectroscopic properties of the racemic mixture are readily characterized by standard techniques such as NMR and IR spectroscopy, the differentiation of the individual enantiomers necessitates the use of chiroptical methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy.
This publication summarizes the available spectroscopic data for the racemic compound and outlines the experimental protocols required to resolve and characterize the individual (R) and (S) enantiomers.
Spectroscopic Data of Racemic this compound
The following tables summarize the nuclear magnetic resonance (NMR) data for the racemic mixture of this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 7.44 - 7.34 | m | 8.7 | Ar-H |
| 6.99 - 6.88 | m | 8.8 | Ar-H |
| 4.96 | q | 6.8 | CH |
| 3.82 | s | - | OCH₃ |
| 2.59 | s | - | OH |
Solvent: CDCl₃, Frequency: 300 MHz[1]
Table 2: ¹³C NMR Data
| Chemical Shift (δ) [ppm] | Assignment |
| 160.55 | C-OCH₃ |
| 128.92 | Ar-C |
| 126.32 (d, J = 1.3 Hz) | Ar-C |
| 128.68 - 120.27 (q, J = 281.9 Hz) | CF₃ |
| 114.17 | Ar-C |
| 72.57 (q, J = 32.1 Hz) | CH |
| 55.41 | OCH₃ |
Solvent: CDCl₃, Frequency: 101 MHz[1]
Table 3: ¹⁹F NMR Data
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| -81.51 | d | 6.8 |
Solvent: CDCl₃, Frequency: 377 MHz, Reference: C₆F₆ at -164.9 ppm[1]
Note on Enantiomeric Distinction: Standard NMR and IR spectroscopy do not differentiate between enantiomers as they are diastereotopic probes. The spectra of the (R) and (S) enantiomers are identical under achiral conditions. To distinguish between them, chiroptical techniques or the use of chiral resolving agents in NMR are necessary.
Chiroptical Spectroscopy for Enantiomer Differentiation
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential spectroscopic techniques for characterizing chiral molecules. They measure the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD and VCD spectra, allowing for their unambiguous identification and the determination of enantiomeric excess.
Experimental Protocols
Synthesis of Racemic this compound
The racemic alcohol can be synthesized via the nucleophilic addition of a trifluoromethyl group to 4-methoxybenzaldehyde. A common method involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethylating agent.[1]
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add TMSCF₃ (1.1 eq).
-
Initiate the reaction by adding a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with an aqueous solution of HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield racemic this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A standard NMR spectrometer with a frequency of 300 MHz or higher.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: As a neat liquid, place a drop of the sample between two KBr or NaCl plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop directly on the crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the purified enantiomer in a suitable transparent solvent (e.g., methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 in the wavelength range of interest.[2]
-
Instrumentation: A CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum in the far-UV (190-250 nm) and near-UV (250-350 nm) regions. The spectrum is a plot of ellipticity (in millidegrees) versus wavelength.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy:
-
Sample Preparation: Prepare a concentrated solution of the purified enantiomer in a suitable solvent (e.g., CDCl₃) in an IR-transparent cell with a defined path length.
-
Instrumentation: A VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator.[4]
-
Data Acquisition: Record the VCD spectrum over the mid-IR range. The spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus wavenumber.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic analysis of the (R) and (S) enantiomers of this compound.
Caption: Workflow for Spectroscopic Comparison.
References
Benchmarking new catalysts against known methods for trifluoromethyl carbinol synthesis
The introduction of a trifluoromethyl group (CF3) is a crucial strategy in modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, the development of efficient and selective methods for the synthesis of trifluoromethyl carbinols, key chiral building blocks, is of paramount importance.[3][4] This guide provides a comparative overview of emerging catalytic systems for trifluoromethyl carbinol synthesis against established methods, supported by experimental data to aid researchers in selecting optimal conditions.
Performance Comparison of Catalytic Systems
The efficiency of trifluoromethyl carbinol synthesis is highly dependent on the choice of the trifluoromethylating agent, catalyst, solvent, and substrate. Below is a summary of the performance of various catalyst classes.
Established Methods: Nucleophilic Trifluoromethylation with TMSCF₃
Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent due to its stability and ease of handling.[1][2] Its activation is typically achieved using nucleophilic catalysts or Lewis acids.
Table 1: Comparison of Common Catalysts for the Activation of TMSCF₃ with Aldehydes/Ketones
| Catalyst Class | Specific Catalyst | Typical Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Nucleophilic Catalysts | ||||||
| Fluorides | TBAF | 0.6 | THF | 0.5 - 2 h | 80 - 95 | [1] |
| CsF | 10 (for enones) | DME | - | >90 | [5] | |
| KF | 10 | THF | - | - | [1] | |
| Alkoxides | Potassium t-butoxide | 0.01 - 0.1 | THF, Toluene, CH₂Cl₂ | - | High | [1] |
| Carbonates | K₂CO₃ | 20 | DMF | - | - | [1] |
| Lewis Acids | ||||||
| TiF₄ | - | DMF | - | High | [1] | |
| Ti(OiPr)₄ | - | DMF | - | High | [1] | |
| MgCl₂ | - | DMF | - | High | [1] |
TBAF: Tetrabutylammonium fluoride; THF: Tetrahydrofuran; DME: Dimethoxyethane; DMF: Dimethylformamide.
Emerging Methods: Organocatalytic Enantioselective Approaches
Recent advancements have focused on the development of organocatalysts for the asymmetric synthesis of chiral trifluoromethyl carbinols, which are highly valuable in drug discovery.[3][4][6] These methods often utilize trifluoromethyl ketones as the electrophile.
Table 2: Performance of Selected Organocatalysts in Enantioselective Trifluoromethyl Carbinol Synthesis
| Catalyst Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Bifunctional Thiourea | Acyclic allyl ketones | Trifluoromethyl ketones | - | - | - | - | [3][4] |
| Diamine-sulfonamide | 3-Methylcyclohex-2-en-1-one | Trifluoromethylarylketones | - | - | Good | - | [4] |
| Singh's Catalyst | Acetone | Trifluoroacetophenones | - | - | up to 95 | up to 95 | [6] |
| Bifunctional Organocatalyst | Alkylidenepyrazolones | Trifluoromethyl ketones | - | - | 59 (for 3ah) | 84 (for 3ah) | [3] |
Experimental Workflow and Methodologies
A systematic approach is crucial for the effective screening and benchmarking of new catalysts. The following diagram illustrates a general workflow for this process.
Caption: A typical experimental workflow for catalyst screening and optimization in trifluoromethyl carbinol synthesis.
Representative Experimental Protocols
1. General Procedure for Nucleophilic Trifluoromethylation using TMSCF₃ and K₂CO₃[1]
-
Materials: 4-Nitrobenzaldehyde (1 mmol, 151 mg), TMSCF₃ (1.5 mmol, 0.22 mL), Anhydrous K₂CO₃ (0.2 mmol, 27.6 mg), Anhydrous DMF (3 mL).
-
Procedure: To a solution of 4-nitrobenzaldehyde in anhydrous DMF, add anhydrous K₂CO₃ and TMSCF₃. Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. Upon completion, pour the reaction mixture into a brine solution (15 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
2. Enantioselective Organocatalytic Vinylogous Aldol Reaction[3]
-
General Procedure: In a vial, the alkylidenepyrazolone (0.1 mmol), trifluoromethyl ketone (0.12 mmol), and the bifunctional organocatalyst (0.01 mmol) are dissolved in the specified solvent (1.0 mL). The reaction mixture is stirred at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Conclusion
The selection of a catalyst for trifluoromethyl carbinol synthesis requires careful consideration of the desired outcome, whether it be high yield for a simple substrate or high enantioselectivity for a complex chiral molecule. While traditional methods using TMSCF₃ with fluoride or alkoxide catalysts remain robust and effective for many applications, the development of new organocatalytic systems offers exciting possibilities for the asymmetric synthesis of these important compounds.[1][3][6] The data and protocols presented in this guide serve as a starting point for researchers to benchmark new catalysts and to select and optimize reaction conditions for their specific synthetic targets. Further investigation into the substrate scope and functional group tolerance of novel catalysts will be crucial for their broader application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 6. Highly enantioselective organocatalytic trifluoromethyl carbinol synthesis--a caveat on reaction times and product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol: A Procedural Guide
The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a compound that requires careful handling due to its specific chemical hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Immediate Safety Precautions
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant, impervious gloves.
-
Skin and Body Protection: Long-sleeved laboratory coat and appropriate clothing to prevent skin exposure.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
Hazard Summary Table:
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Regulatory Framework for Hazardous Waste
The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This federal law establishes a "cradle-to-grave" system for managing hazardous waste, which means it is tracked from the point of generation to its final disposal.[4] Laboratories that generate hazardous waste must comply with these federal regulations, as well as any applicable state and local rules.[2][5]
Step-by-Step Disposal Protocol
Disposing of this compound must be done through your institution's hazardous waste program.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]
Step 1: Waste Characterization The first step is to identify the waste stream. This compound is a halogenated organic compound due to the presence of fluorine atoms. This classification is critical for proper segregation.
Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.[8][9]
-
Action: Designate a specific waste container for "Halogenated Organic Solvents/Liquids."
-
Do Not Mix: Never mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams.[9]
Step 3: Containerization Proper containment is essential for safe storage and transport.
-
Use Compatible Containers: Store the waste in a chemically compatible container with a secure, screw-top cap. The container material should not react with the chemical.[9][10]
-
Label Correctly: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any other constituents in the waste mixture.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date when waste was first added to the container.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][11]
Step 4: Storage in a Satellite Accumulation Area (SAA) Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Volume Limits: A maximum of 55 gallons of a hazardous waste stream may be accumulated in an SAA.[11]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of potential spills.
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[11]
-
Provide Information: Be prepared to provide all information from the waste label to the EHS personnel.
Mandatory Visualizations
Diagram 1: Disposal Workflow
Caption: Workflow for proper disposal of this compound.
Diagram 2: Waste Segregation Logic
Caption: Decision process for segregating halogenated organic chemical waste.
Procedures for Empty Containers and Spills
Disposal of Empty Containers: A container that has held a hazardous chemical is not considered regular trash until it is empty and properly cleaned.
-
Empty Thoroughly: Ensure all contents have been removed.
-
Rinse: For acutely hazardous waste, containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate must be collected and disposed of as hazardous waste.[6] While this compound is not typically classified as "acutely hazardous" (P-listed), this is still a best practice.
-
Deface Label: Completely remove or deface all chemical and hazard labels on the empty container.[6]
-
Dispose: Dispose of the clean, defaced container as regular non-hazardous waste (e.g., broken glass box or recycling), in accordance with your institution's policies.
Spill Response: In the event of a spill, prioritize safety and follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.
-
Use Spill Kit: For small spills, use a chemical spill kit containing appropriate absorbent materials. Do not use combustible materials to absorb flammable liquids.
-
Collect Waste: Collect the absorbed material and contaminated cleaning supplies in a sealed container, label it as hazardous waste, and arrange for disposal through EHS.
-
Report: Report the incident to your laboratory supervisor and EHS office.
References
- 1. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ethz.ch [ethz.ch]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
